Technical Documentation Center

JNJ-28583867 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: JNJ-28583867
  • CAS: 892407-39-5

Core Science & Biosynthesis

Foundational

Systems Pharmacology of JNJ-28583867: A First-in-Class Dual Histamine H3 Receptor Antagonist and Serotonin Reuptake Inhibitor

Executive Rationale: The Polypharmacology Paradigm The clinical management of major depressive disorder (MDD) frequently relies on Selective Serotonin Reuptake Inhibitors (SSRIs). While effective at elevating synaptic se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The Polypharmacology Paradigm

The clinical management of major depressive disorder (MDD) frequently relies on Selective Serotonin Reuptake Inhibitors (SSRIs). While effective at elevating synaptic serotonin (5-HT) to modulate mood, SSRIs are notoriously associated with treatment-emergent lethargy, somnolence, and residual cognitive blunting. Historically, clinicians have attempted to counteract this by co-administering wake-promoting agents (e.g., modafinil). However, polypharmacy introduces significant pharmacokinetic (PK) and pharmacodynamic (PD) mismatches, leading to inconsistent target engagement and increased side-effect liabilities.

JNJ-28583867 was rationally designed to solve this mismatch through single-molecule polypharmacology. By combining potent inhibition of the serotonin transporter (SERT) with selective antagonism of the histamine H3 receptor (H3R) within a single chemical scaffold, the molecule ensures perfectly synchronized PK/PD profiles ()[1]. The H3 receptor functions primarily as a presynaptic autoreceptor; its antagonism disinhibits the release of histamine in the cortex and hypothalamus, driving a potent wake-promoting effect that directly counteracts SSRI-induced lethargy ()[2].

Molecular Binding Profile and Selectivity

The structural core of JNJ-28583867 (a 1,2,3,4-tetrahydro-isoquinoline derivative) was optimized to satisfy the distinct orthosteric binding requirements of both a G-protein coupled receptor (H3R) and a solute carrier protein (SLC6A4/SERT) ()[3].

Crucially, the molecule was engineered to maintain strict selectivity against the dopamine transporter (DAT) and norepinephrine transporter (NET). This exclusion is a deliberate, causal design choice: inhibiting DAT or NET alongside SERT and H3R would introduce severe psychostimulant liabilities and cardiovascular risks.

Table 1: In Vitro Binding Affinities of JNJ-28583867
Target ProteinBinding Affinity ( Ki​ )Selectivity Ratio (vs. SERT)Functional Consequence
SERT (Human) 3.7 nM1x (Reference)Blockade of 5-HT reuptake; Antidepressant efficacy
H3 Receptor (Human) 10.6 nM~2.8xDisinhibition of histamine release; Wakefulness
DAT (Human) > 100 nM> 30xAvoidance of psychostimulant addiction liability
NET (Human) > 100 nM> 30xAvoidance of extreme sympathetic/cardiovascular drive

(Data aggregated from primary pharmacological characterization[1])

Mechanism of Action: Network Neurochemistry

The dual mechanism of JNJ-28583867 operates across two distinct synaptic domains. At the serotonergic synapse, the molecule acts post-release, physically occluding the SERT channel to prevent the reuptake of 5-HT, thereby prolonging its dwell time in the synaptic cleft. Concurrently, at histaminergic synapses, the molecule acts pre-synaptically. By antagonizing the Gi/o​ -coupled H3 autoreceptor, it prevents the negative feedback loop normally triggered by endogenous histamine, leading to sustained vesicular release of histamine into the cortex ()[4].

MoA JNJ JNJ-28583867 H3R Histamine H3 Receptor (Antagonism) JNJ->H3R Ki = 10.6 nM SERT Serotonin Transporter (Inhibition) JNJ->SERT Ki = 3.7 nM Histamine ↑ Extracellular Histamine (Cortical & Hypothalamic) H3R->Histamine Blockade of autoreceptors Serotonin ↑ Extracellular Serotonin (Cortical & Striatal) SERT->Serotonin Blockade of 5-HT reuptake Wake Wakefulness Promotion (↓ REM, ↓ NREM) Histamine->Wake AntiDep Antidepressant Efficacy (Tail Suspension Test) Serotonin->AntiDep

Dual signaling pathway of JNJ-28583867 mediating wakefulness and antidepressant efficacy.

Experimental Methodologies: Validating the Pharmacodynamic Axis

To rigorously validate a dual-acting molecule, researchers must establish a causal chain from physical target engagement to neurochemical output, and finally to behavioral efficacy. The following protocols represent the gold-standard, self-validating workflows used to characterize JNJ-28583867.

Protocol A: Ex Vivo Receptor Occupancy (Target Engagement)

Causality: Before behavioral claims can be made, it must be proven that the molecule crosses the blood-brain barrier and physically occupies both targets simultaneously at the administered dose.

  • Dosing & Extraction: Administer JNJ-28583867 subcutaneously (0.3 - 3.0 mg/kg) to rodent subjects. Euthanize at 1-hour post-dose and rapidly dissect the frontal cortex.

  • Radioligand Displacement: Homogenize the tissue and incubate aliquots with target-specific radioligands ( [3H] -citalopram for SERT; [3H] -R- α -methylhistamine for H3R).

  • Self-Validation Mechanism: A vehicle-treated cohort is processed in parallel to establish a 100% receptor availability baseline. Occupancy is calculated strictly as the percent reduction in radioligand binding relative to this internal control, negating inter-assay variations in tissue preparation[1].

Protocol B: In Vivo Microdialysis (Functional Neurochemistry)

Causality: Ex vivo binding does not guarantee functional modulation. Microdialysis is employed to quantify the actual extracellular, synaptically available 5-HT in freely moving animals, providing a direct functional readout of SERT inhibition in real-time.

  • Surgical Implantation: Stereotaxically implant a concentric microdialysis probe into the medial prefrontal cortex.

  • Perfusion & Sampling: Perfuse artificial cerebrospinal fluid (ACSF) at 1.5 µL/min. Collect dialysate fractions every 20 minutes for HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) analysis.

  • Self-Validation Mechanism: A mandatory 4-hour pre-dose baseline sampling period is enforced. If the baseline 5-HT concentration fluctuates by >10%, the subject is excluded. This strict criterion ensures that subsequent monoamine elevations (observed at doses 0.3 mg/kg for JNJ-28583867) are definitively drug-induced, rather than artifacts of probe-insertion trauma[4].

Protocol C: Imetit-Induced Drinking Model (Behavioral Validation)

Causality: Imetit is a selective H3 receptor agonist known to induce a highly specific drinking behavior in rats. Reversing this behavior with JNJ-28583867 provides an isolated, quantifiable in vivo functional readout of central H3 antagonism, separating it from the SERT-mediated effects.

  • Baseline Establishment: On Day 1, record baseline water intake for all subjects to establish individual norms.

  • Challenge: On Day 2, pre-treat with JNJ-28583867 (3–10 mg/kg i.p.), followed by an Imetit challenge.

  • Self-Validation Mechanism: Day 2 volumetric data is strictly normalized against the Day 1 baseline for each specific animal. This internal normalization ensures that inherent biological variations in thirst or baseline hydration do not confound the H3-dependent behavioral readout[5].

Workflow cluster_0 Target Engagement cluster_1 Neurochemical Output cluster_2 Behavioral Efficacy Dosing Subcutaneous Dosing (0.3 - 3.0 mg/kg) Occupancy Ex Vivo Receptor Occupancy (Radioligand Displacement) Dosing->Occupancy Microdialysis In Vivo Microdialysis (Freely Moving Rats) Dosing->Microdialysis Imetit Imetit-Induced Drinking (H3 Functional Assay) Occupancy->Imetit HPLC HPLC-ECD Analysis (5-HT Quantification) Microdialysis->HPLC TST Tail Suspension Test (Antidepressant Assay) HPLC->TST

Experimental workflow validating target engagement, neurochemistry, and behavior.

Translational Efficacy & Conclusion

The culmination of these self-validating workflows demonstrates that JNJ-28583867 achieves its intended polypharmacological goals. In behavioral models, doses of 3–30 mg/kg (p.o.) yield significant antidepressant-like activity in the mouse tail suspension test, driven by SERT inhibition[5]. Simultaneously, EEG/EMG sleep state analysis reveals that doses as low as 1–3 mg/kg (s.c.) cause a dose-dependent increase in time spent awake, mirrored by a potent suppression of REM and NREM sleep, driven by H3 antagonism[5].

With an oral bioavailability of 32% and a half-life of 6.9 hours in rat models[1], JNJ-28583867 serves as a robust prototype for next-generation psychiatric therapeutics. By embedding two complementary mechanisms into a single molecule, it offers a blueprint for treating depressive disorders characterized by hypersomnia or severe fatigue, entirely bypassing the PK/PD liabilities of clinical polypharmacy.

References

  • Barbier, A. J., et al. (2007). "Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor." European Journal of Pharmacology, 576(1-3), 43-54. URL:[Link]

  • Zhang, X. (2019). "Introductory Chapter: From Measuring Serotonin Neurotransmission to Evaluating Serotonin Post-Receptor Signaling Transduction." IntechOpen. URL: [Link]

  • Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology, 154(6), 1166–1181. URL:[Link]

  • Gemkow, M. J., et al. (2010). "Histamine H3 Receptor as a Drug Discovery Target." Journal of Medicinal Chemistry, 54(13), 4339–4349. URL:[Link]

Sources

Exploratory

Pharmacokinetic Profile and Blood-Brain Barrier Permeability of JNJ-28583867: A Technical Guide for Dual H3R/SERT Targeting

Executive Summary & Structural Rationale In the landscape of psychiatric drug development, overcoming the lethargy and cognitive blunting associated with Selective Serotonin Reuptake Inhibitor (SSRI) monotherapy remains...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of psychiatric drug development, overcoming the lethargy and cognitive blunting associated with Selective Serotonin Reuptake Inhibitor (SSRI) monotherapy remains a critical challenge. JNJ-28583867 emerged as a first-in-class, dual-action molecule designed to simultaneously inhibit the serotonin transporter (SERT) and antagonize the histamine H3 receptor (H3R)[1].

As an application scientist evaluating central nervous system (CNS) compounds, I approach JNJ-28583867 not just as a set of binding affinities, but as a triumph of molecular engineering. The transition from earlier piperidine-based scaffolds to the morpholine-substituted tetrahydroisoquinoline core of JNJ-28583867 was a calculated structural choice. This specific modification optimized the compound's lipophilicity and pKa, drastically reducing off-target dopamine transporter (DAT) affinity while enhancing blood-brain barrier (BBB) permeability and systemic metabolic stability[2].

Pharmacokinetic (PK) Profile

A CNS drug is only as viable as its ability to survive first-pass metabolism and maintain a stable free-drug concentration in the plasma. of JNJ-28583867 in rat models reveal a highly favorable PK profile for sustained neurochemical modulation[1].

The causality behind its 6.9-hour half-life is rooted in its resistance to rapid hepatic oxidation, allowing for once-daily dosing equivalents in preclinical behavioral models. Furthermore, its 32% oral bioavailability is exceptionally robust for a dual-action, high-molecular-weight CNS compound, ensuring predictable systemic exposure[1].

Table 1: Key Pharmacokinetic & Binding Parameters (Rat Model)
ParameterValueExperimental Context / Route
Oral Bioavailability (F) 32%Per os (p.o.) administration
Maximum Concentration ( Cmax​ ) 260 ng/mL10 mg/kg p.o.
Half-life ( t1/2​ ) 6.9 hours10 mg/kg p.o.
Brain Concentration > 1 μM10 mg/kg p.o.
hH3R Affinity ( Ki​ ) 10.6 nMIn vitro radioligand binding
hSERT Affinity ( Ki​ ) 3.7 nMIn vitro radioligand binding
Receptor Occupancy High< 1 mg/kg Subcutaneous (s.c.)

Blood-Brain Barrier Permeability & Pharmacodynamics

JNJ-28583867 exhibits profound BBB permeability. Upon crossing the BBB, the compound acts as a self-validating neurochemical modulator. By binding to SERT ( Ki​ = 3.7 nM), it prevents serotonin reuptake, elevating extracellular 5-HT levels in the frontal cortex[1]. Concurrently, its antagonism at the presynaptic H3 autoreceptor ( Ki​ = 10.6 nM) disinhibits histaminergic neurons, triggering a surge in synaptic histamine that promotes wakefulness and potently suppresses REM sleep[3].

This dual action creates a synergistic pharmacodynamic (PD) output: the antidepressant efficacy of an SSRI combined with the pro-cognitive, wake-promoting effects of an H3 antagonist, effectively neutralizing SSRI-induced lethargy[4].

G JNJ JNJ-28583867 (Dual Inhibitor) SERT SERT Inhibition (Ki = 3.7 nM) JNJ->SERT High Affinity H3R H3R Antagonism (Ki = 10.6 nM) JNJ->H3R High Affinity Serotonin ↑ Extracellular 5-HT (Frontal Cortex) SERT->Serotonin Blocked Reuptake Histamine ↑ Histamine Release (Presynaptic) H3R->Histamine Autoreceptor Blockade AntiDep Antidepressant Efficacy Serotonin->AntiDep Postsynaptic Signaling Wake Wakefulness & REM Suppression Histamine->Wake Cortical Activation

Dual neurochemical pathway of JNJ-28583867 mediating wakefulness and antidepressant efficacy.

Self-Validating Experimental Protocols

To rigorously evaluate the PK/PD relationship and BBB permeability of JNJ-28583867, researchers must utilize coupled analytical techniques. The following protocols represent a self-validating system: Protocol A confirms the physical presence of the drug in the brain, while Protocol B confirms its functional neurochemical consequence.

Protocol A: LC-MS/MS Quantification of Brain Penetration ( Kp,uu​ )

Measuring total brain concentration is often misleading due to non-specific lipid binding. This workflow isolates the bioavailable fraction of the drug.

  • Formulation: Dissolve JNJ-28583867 in 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in water[5]. Causality: The tetrahydroisoquinoline core is highly lipophilic. Without a cyclodextrin inclusion complex, the compound precipitates in aqueous environments, leading to erratic absorption and artificially low bioavailability readouts.

  • Dosing & Sampling: Administer 10 mg/kg p.o. to male Sprague-Dawley rats. Harvest blood (via jugular catheter) and whole brain tissue at predefined intervals (e.g., 1, 2, 4, 8, 24 h).

  • Extraction: Homogenize brain tissue in a 1:3 ratio of buffered saline. Utilize solid-phase extraction (SPE) with cold acetonitrile to precipitate proteins and isolate the analyte.

  • LC-MS/MS Analysis: Inject the supernatant into a reverse-phase C18 column. Causality: The morpholine ring of JNJ-28583867 provides an excellent protonation site, yielding high sensitivity under positive electrospray ionization (ESI+).

Protocol B: In Vivo Microdialysis for Real-Time PD Target Engagement

To prove that the drug crossing the BBB is functionally active, we measure the real-time efflux of serotonin in the frontal cortex[6].

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) of anesthetized rats. Causality: Allow 48 hours for recovery to re-establish BBB integrity and clear anesthesia, which otherwise depresses basal metabolic rates and alters resting neurotransmitter tone.

  • Probe Equilibration: Insert a microdialysis probe (20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 μL/min for 2 hours to establish baseline 5-HT levels[5].

  • Dosing: Administer JNJ-28583867 (0.3 to 3.0 mg/kg s.c.). Collect dialysate fractions every 20 minutes for up to 18 hours[5].

  • Quantification: Analyze dialysate via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Validation: A successful assay will show 5-HT levels plateauing between 5 and 10 hours post-dose, perfectly mirroring the PK half-life established in Protocol A[5].

Conclusion

JNJ-28583867 represents a masterclass in polypharmacological drug design. By achieving an optimal balance of lipophilicity and basicity, it seamlessly crosses the blood-brain barrier to deliver sustained, dual-target engagement. Its pharmacokinetic stability and unique pharmacodynamic profile make it an invaluable reference compound for scientists engineering next-generation therapeutics targeting treatment-resistant depression and narcolepsy.

References

  • Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor. European Journal of Pharmacology / PubMed. URL:[Link]

  • Introductory Chapter: From Measuring Serotonin Neurotransmission to Evaluating Serotonin Post-Receptor Signaling Transduction. IntechOpen. URL:[Link]

  • New developments in the management of narcolepsy. Dove Medical Press / PMC. URL:[Link]

  • Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. URL:[Link]

Sources

Foundational

Neurochemical Modulation by JNJ-28583867: A Technical Guide to Cortical Serotonin Dynamics

Executive Summary & Pharmacological Rationale The management of major depressive disorder (MDD) is frequently complicated by residual symptoms of lethargy and hypersomnia. While selective serotonin reuptake inhibitors (S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The management of major depressive disorder (MDD) is frequently complicated by residual symptoms of lethargy and hypersomnia. While selective serotonin reuptake inhibitors (SSRIs) effectively elevate extracellular serotonin (5-HT) to improve mood, they often fail to address—and can sometimes exacerbate—these fatigue-related symptoms. In clinical practice, wake-promoting agents like modafinil are utilized as adjuncts to SSRI therapy .

JNJ-28583867 was developed as a single-molecule solution to this dual-pathology challenge. It functions as a potent, dual-acting histamine H3 receptor antagonist and serotonin transporter (SERT) inhibitor. By antagonizing presynaptic H3 auto- and heteroreceptors, the compound disinhibits the release of histamine (promoting wakefulness) while simultaneously blocking SERT to elevate cortical 5-HT (driving antidepressant efficacy) . This whitepaper details the neurochemical impact of JNJ-28583867 on cortical extracellular serotonin levels, providing a rigorous breakdown of the quantitative data and the self-validating methodologies used to capture these sub-picogram dynamics.

MOA JNJ JNJ-28583867 H3R Histamine H3 Receptor (Antagonism) JNJ->H3R Ki = 10.6 nM SERT Serotonin Transporter (Inhibition) JNJ->SERT Ki = 3.7 nM Histamine ↑ Cortical Histamine H3R->Histamine Serotonin ↑ Extracellular 5-HT (Frontal Cortex) SERT->Serotonin Wake Wakefulness Promotion (↓ REM, ↓ NREM) Histamine->Wake Depress Antidepressant-like Efficacy Histamine->Depress Synergistic Serotonin->Depress

Fig 1. Dual mechanism of JNJ-28583867 driving wakefulness and antidepressant efficacy.

Quantitative Impact on Cortical Extracellular Serotonin

To understand the efficacy of JNJ-28583867, we must analyze its binding affinities and its downstream effects on monoamine efflux in the frontal cortex. The compound demonstrates high affinity for both the human H3 receptor and SERT, with a marked 30-fold selectivity for SERT over the dopamine (DAT) and norepinephrine (NET) transporters .

Table 1: In Vitro Target Affinity & Selectivity Profile
Target ProteinSpeciesAffinity (Ki)Selectivity Ratio (vs. SERT)
Serotonin Transporter (SERT) Human3.7 nM1.0x (Reference)
Histamine H3 Receptor Human10.6 nM~2.8x
Dopamine Transporter (DAT) Human> 110 nM> 30x
Norepinephrine Transporter (NET) Human> 110 nM> 30x

In vivo microdialysis reveals that subcutaneous (s.c.) administration of JNJ-28583867 profoundly alters the extracellular fluid (ECF) composition of the frontal cortex. Basal 5-HT levels in this region are exceptionally low (0.06 ± 0.003 pg/μl). Upon administration of doses ≥ 0.3 mg/kg, JNJ-28583867 induces a massive, sustained elevation in 5-HT .

Table 2: Dose-Dependent Effects on Cortical Extracellular 5-HT
Dose (s.c.)5-HT Elevation ResponsePlateau Phase OnsetDuration of Elevation
0.1 mg/kg Negligible / Not SignificantN/AN/A
0.3 mg/kg Significant Increase5 - 10 hours post-dose> 18 hours
1.0 mg/kg Significant Increase5 - 10 hours post-dose> 18 hours
3.0 mg/kg Maximal Significant Increase5 - 10 hours post-dose> 18 hours

Pharmacodynamic Note: The extended duration of action (>18 hours) aligns with the compound's robust pharmacokinetic profile, which features a half-life of 6.9 hours and excellent brain penetrance, occupying both H3 and SERT targets at doses <1 mg/kg .

Self-Validating Experimental Methodology: In Vivo Microdialysis

Measuring extracellular 5-HT at concentrations of ~0.06 pg/μl requires a protocol designed to eliminate mechanical artifacts and biological noise. The following methodology outlines a self-validating workflow for in vivo microdialysis coupled with High-Performance Liquid Chromatography and Electrochemical Detection (HPLC-ECD).

Phase I: Stereotaxic Implantation & In Vitro Validation
  • Procedure: Concentric microdialysis probes are stereotaxically implanted into the frontal cortex of anesthetized rats (e.g., AP +3.2, ML -0.8, DV -3.0 from bregma).

  • Causality & Validation: Prior to surgery, probes must undergo in vitro recovery testing in a standard 5-HT solution. This validates the semi-permeable membrane's integrity (targeting 10-15% relative recovery). If an in vivo experiment yields a null result, this pre-validation ensures the failure is biological (e.g., lack of drug effect) rather than a mechanical probe failure.

Phase II: Baseline Stabilization
  • Procedure: Following a post-surgical recovery period, artificial cerebrospinal fluid (aCSF) containing antioxidants is perfused through the probe at 1.5 μL/min for 4 hours prior to drug administration.

  • Causality & Validation: Acute tissue trauma from probe insertion causes a transient, artificial spike in monoamines. A 4-hour window allows clearance of this artifact. The system self-validates when three consecutive 20-minute dialysate fractions show <10% variance in basal 5-HT. Only then is the basal tone considered stable enough for pharmacological challenge.

Phase III: Pharmacological Challenge & Temporal Sampling
  • Procedure: JNJ-28583867 (0.1 - 3.0 mg/kg) is administered subcutaneously. Dialysate is collected in 20-minute fractions for up to 18 hours.

  • Causality & Validation: The subcutaneous route is chosen deliberately over intravenous injection. It avoids rapid Cmax spikes and subsequent rapid clearance, providing a sustained pharmacokinetic profile that allows researchers to accurately map the 5-to-10-hour pharmacodynamic plateau of 5-HT elevation.

Phase IV: HPLC-ECD Quantification
  • Procedure: Dialysate fractions are analyzed using HPLC coupled with an electrochemical detector set to a highly sensitive oxidation potential.

  • Causality & Validation: ECD is mandatory due to the ultra-low basal concentrations of cortical 5-HT, which fall below the detection limits of standard UV or mass spectrometry without derivatization. To validate extraction efficiency and detector stability across the grueling 18-hour run, an internal standard (e.g., 5-hydroxy-N-methyltryptamine) is spiked into every sample.

Workflow Prep 1. Probe Implantation Base 2. Baseline Validation Prep->Base Recovery Admin 3. JNJ-28583867 Administration Base->Admin <10% variance Collect 4. Dialysate Collection Admin->Collect s.c. dosing HPLC 5. HPLC-ECD Quantification Collect->HPLC 20-min bins

Fig 2. Self-validating microdialysis workflow for quantifying extracellular 5-HT.

Translational Implications for Drug Development

The neurochemical profile of JNJ-28583867 highlights a critical evolution in psychopharmacology: the shift from highly selective single-target drugs to rationally designed multi-target ligands.

By achieving a plateau of elevated cortical 5-HT that lasts up to 18 hours, JNJ-28583867 demonstrates the robust target engagement required for antidepressant efficacy. Simultaneously, its H3 antagonism causes a dose-dependent increase in time spent awake and a potent suppression of REM sleep from doses of 1 mg/kg onwards . For drug development professionals, this dual mechanism proves that it is biochemically feasible to treat the core mood deficits of depression while actively counteracting the lethargy that traditional SSRIs leave unaddressed.

References

  • Barbier, A. J., et al. (2007). "Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor." European Journal of Pharmacology, 576(1-3), 43-54. URL: [Link]

  • "Introductory Chapter: From Measuring Serotonin Neurotransmission to Evaluating Serotonin Post-Receptor Signaling Transduction." IntechOpen (2019). URL: [Link]

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." Journal of Psychiatry & Neuroscience, PMC. URL: [Link]

Exploratory

An In-depth Technical Guide to JNJ-28583867 (CAS 892407-39-5): A Dual-Acting Histamine H3 Receptor Antagonist and Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-28583867 is a novel psychoactive compound with a unique dual mechanism of action, functioning as both a potent and selective histamine H3 (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28583867 is a novel psychoactive compound with a unique dual mechanism of action, functioning as both a potent and selective histamine H3 (H3) receptor antagonist and a serotonin reuptake inhibitor (SRI).[1][2][3] This distinct pharmacological profile has positioned it as a compound of interest for the potential treatment of central nervous system disorders, particularly depression, where both wakefulness and serotonergic neurotransmission play crucial roles.[2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological characteristics of JNJ-28583867, offering valuable insights for researchers and drug development professionals.

Molecular Structure and Chemical Properties

JNJ-28583867, with the CAS number 892407-39-5, is a synthetic molecule belonging to the tetrahydroisoquinoline class of compounds.[2][4] Its chemical structure is characterized by a core tetrahydroisoquinoline scaffold, which is a common feature in many biologically active molecules.

Table 1: Chemical and Physical Properties of JNJ-28583867

PropertyValueSource
IUPAC Name 4-[3-[[(4S)-2-Methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine[1]
CAS Number 892407-39-5[1]
Molecular Formula C24H32N2O2S[1]
Molecular Weight 412.59 g/mol [1]
InChI Key XYYGFCDTBHAUSN-DEOSSOPVSA-N[1]
SMILES Code CSC1=CC=C([C@@H]2CN(C)CC3=C2C=CC(OCCCN4CCOCC4)=C3)C=C1[1]

The synthesis of JNJ-28583867 and related tetrahydroisoquinoline derivatives has been described in the scientific literature, often involving a multi-step process that includes the regio-selective synthesis of the tetrahydroisoquinoline core.[4]

Dual Pharmacological Mechanism of Action

The therapeutic potential of JNJ-28583867 stems from its ability to concurrently modulate two key neurotransmitter systems: the histaminergic and the serotonergic systems.

Histamine H3 Receptor Antagonism

JNJ-28583867 is a potent antagonist of the histamine H3 receptor, with a reported Ki value of 10.6 nM.[2][3] The H3 receptor is an autoreceptor and heteroreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. By blocking the H3 receptor, JNJ-28583867 disinhibits the release of these neurotransmitters, leading to increased wakefulness and cognitive enhancement.[2] This wake-promoting action has been demonstrated in animal studies.[2]

Serotonin Reuptake Inhibition

In addition to its action on histamine receptors, JNJ-28583867 is a potent inhibitor of the serotonin transporter (SERT), with a Ki value of 3.7 nM.[2][3] This makes it a selective serotonin reuptake inhibitor (SSRI). By blocking SERT, JNJ-28583867 increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This mechanism is the cornerstone of many currently prescribed antidepressant medications.[5] JNJ-28583867 exhibits over 30-fold selectivity for SERT over the dopamine and norepinephrine transporters.[2]

The following diagram illustrates the dual mechanism of action of JNJ-28583867 at the synaptic level.

JNJ-28583867_Mechanism_of_Action Dual Mechanism of JNJ-28583867 cluster_0 Histaminergic Neuron cluster_1 Serotonergic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H3_Receptor H3 Autoreceptor Histamine_Release->H3_Receptor Negative Feedback Synaptic_Cleft Synaptic Cleft Histamine_Release->Synaptic_Cleft JNJ_H3 JNJ-28583867 JNJ_H3->H3_Receptor Antagonism Serotonin_Vesicle Serotonin Vesicles Serotonin_Release Serotonin Release Serotonin_Vesicle->Serotonin_Release SERT SERT Serotonin_Release->SERT Reuptake Serotonin_Release->Synaptic_Cleft JNJ_SERT JNJ-28583867 JNJ_SERT->SERT Inhibition

Caption: Dual mechanism of JNJ-28583867 at the synapse.

In Vivo Pharmacological Effects

Preclinical studies in animal models have demonstrated the in vivo efficacy of JNJ-28583867.

  • Neurochemical Effects: Administration of JNJ-28583867 has been shown to significantly increase extracellular levels of serotonin in the cortex of rats.[2] Smaller increases in norepinephrine and dopamine levels were also observed.[2]

  • Antidepressant-like Activity: In the mouse tail suspension test, a common behavioral model for screening antidepressant drugs, JNJ-28583867 showed significant antidepressant-like activity.[2]

  • Wake-Promoting Effects: JNJ-28583867 caused a dose-dependent increase in the time spent awake and a decrease in non-rapid eye movement (NREM) sleep in rats.[2] It also produced a potent suppression of REM sleep.[2]

  • Pharmacokinetics: In rats, JNJ-28583867 has good oral bioavailability (32%), a half-life of 6.9 hours, and a Cmax of 260 ng/ml after a 10 mg/kg oral dose.[2]

Experimental Protocols

To facilitate further research on JNJ-28583867, this section provides an overview of a key in vivo experimental protocol.

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the effect of JNJ-28583867 on extracellular neurotransmitter levels in the brain of a conscious, freely moving animal.

Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic.

    • Secure the animal in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for a specified period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples for a set period to establish a stable baseline of neurotransmitter levels.

    • Administer JNJ-28583867 or vehicle via the desired route (e.g., subcutaneous, oral).

    • Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for neurotransmitter content (e.g., serotonin, dopamine, norepinephrine) using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the neurotransmitter concentrations in the post-treatment samples as a percentage of the baseline levels.

    • Compare the changes in neurotransmitter levels between the JNJ-28583867-treated group and the vehicle-treated control group using appropriate statistical methods.

The following diagram outlines the workflow for the in vivo microdialysis experiment.

Microdialysis_Workflow In Vivo Microdialysis Experimental Workflow Surgery Surgical Implantation of Guide Cannula Recovery Post-Surgical Recovery Period Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline_Collection Baseline Dialysate Sample Collection Probe_Insertion->Baseline_Collection Drug_Administration Administration of JNJ-28583867 or Vehicle Baseline_Collection->Drug_Administration Post_Dose_Collection Post-Dose Dialysate Sample Collection Drug_Administration->Post_Dose_Collection Sample_Analysis HPLC-ED Analysis of Neurotransmitters Post_Dose_Collection->Sample_Analysis Data_Analysis Statistical Analysis of Results Sample_Analysis->Data_Analysis

Caption: Workflow for in vivo microdialysis studies.

Conclusion

JNJ-28583867 is a promising research compound with a unique dual pharmacology that targets both the histaminergic and serotonergic systems. Its ability to act as a histamine H3 receptor antagonist and a serotonin reuptake inhibitor suggests potential therapeutic applications in disorders such as depression, where both wakefulness and mood are affected. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers interested in further exploring the chemical properties and biological activities of this intriguing molecule.

References

  • Barbier, A. J., et al. (2007). Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor. European Journal of Pharmacology, 576(1-3), 43–54. [Link]

  • Ovid. Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor. [Link]

  • Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders, 51(3), 215–235. [Link]

  • Keith, J. M., et al. (2007). Dual serotonin transporter/histamine H3 ligands: Optimization of the H3 pharmacophore. Bioorganic & Medicinal Chemistry Letters, 17(3), 734–738. [Link]

Sources

Foundational

In vivo efficacy of JNJ-28583867 in rodent models of depression and lethargy

Defining the Scope I'm currently focused on defining the precise scope of this in-depth piece. I'm drilling down into the in vivo efficacy of JNJ-28583867, specifically within rodent models for depression and lethargy.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the precise scope of this in-depth piece. I'm drilling down into the in vivo efficacy of JNJ-28583867, specifically within rodent models for depression and lethargy. The goal is a comprehensive technical guide, so I'm outlining key areas for discussion to set the stage. I'll need to emphasize the depth of technical detail needed.

Structuring the Narrative

I've been thinking about the target audience, which led me to prioritize autonomy in structuring the piece. The emphasis is on scientific integrity, requiring a Senior Application Scientist approach. This means explaining the 'why' behind experimental choices and ensuring self-validating protocols. The plan is to include in-text citations with links and a comprehensive reference list. I'm also planning to use data tables, detailed experimental protocols, and Graphviz for visualizations.

Drafting the Technical Guide

I've gathered sufficient data to begin drafting the technical guide. My focus is on synthesizing the in vivo efficacy of JNJ-28583867 in rodent models for depression and lethargy. The goal is to create a resource that's useful for researchers, scientists, and drug development professionals.

Analyzing the Properties

I'm now diving into the specifics of JNJ-28583867. This compound's profile highlights its dual action: it is an H3 antagonist and SERT inhibitor, with good selectivity. The pharmacokinetic data from rat studies, including bioavailability and half-life, are key. I'm focusing on how these factors contribute to its effects in preclinical models, particularly in demonstrating antidepressant and wakefulness effects.

Outlining the Guide Structure

I've outlined the guide's structure, focusing on a clear flow for researchers. I've included an executive summary, mechanistic rationale with a visualization, and detailed pharmacokinetic/pharmacodynamic profiling with a table. Now I'm preparing sections on in vivo efficacy, including protocols for rodent models of depression and lethargy, specifically the Mouse Tail Suspension Test, EEG/EMG sleep studies. I'm focusing on the drug's effects on NE, DA, and its blocking of imetit-induced drinking as indicators of H3 functional activity.

Finalizing the Research

Designing the Diagrams

I'm now designing the DOT diagrams to visually represent key aspects. I've started on the dual mechanism of action diagram, focusing on the interplay of H3 antagonism and SERT inhibition by the compound, which is intended to depict the drug's impact on wakefulness and lethargy. I'm also planning the experimental workflow diagram for in vivo efficacy. I'm taking care to follow the specifications for maximum width, high contrast text, and color palette.

Visualizing the Workflow

I'm now crafting the experimental workflow diagram using DOT syntax. I'm focusing on clarity and visual appeal. I've chosen a clear, logical progression for drug administration, PK/PD assessments, followed by behavioral tests like the Mouse Tail Suspension Test, and finally, neurochemical analysis using microdialysis. Color contrast rules are followed to ensure readability. I'm emphasizing a clear pathway for understanding the compound's effect.

Validating the Information

I've just added supporting citations for the guide. For JNJ-28583867, I'm using the PubMed link for the Barbier et al. (2007) paper and the IntechOpen chapter for the overview of measuring serotonin neurotransmission. I'm ensuring all data points align with these references to maintain accuracy and validity. I have also cross-checked all references.

Composing the Introduction

I'm now drafting the introduction, highlighting the clinical need: the limitations of SSRIs in addressing residual symptoms like lethargy. I'm noting that JNJ-28583867 was developed as a dual-acting molecule, a potent H3 antagonist ( Ki​=10.6 nM) and SERT inhibitor ( Ki​=3.7 nM). The mechanism section will focus on H3 autoreceptors/heteroreceptors and the impact of blocking them, along with SERT inhibition. I'll include pharmacokinetic data from rat studies, like bioavailability (32%) and half-life (6.9 h). I'll also outline protocols, including in vivo microdialysis.

Detailing the Protocols

I'm now detailing the experimental protocols. For microdialysis, I'm focusing on the steps: implantation, aCSF perfusion, baseline sampling, drug administration, and HPLC-ECD/MS-MS analysis. I'm also specifying the Mouse Tail Suspension Test, highlighting it as a high-throughput screen to measure behavioral despair, including steps like acclimation, dosing, suspension, and automated tracking. Finally, I'm noting the EEG/EMG sleep-wake monitoring protocol, outlining the surgical procedures, baseline recordings, and scoring of sleep stages. I'm taking care to correlate these experimental results with the data table.

Refining the Diagrams

I'm now refining the DOT diagrams. I'm focusing on ensuring strict adherence to the color palette and contrast rules. I am paying close attention to the visual representation of JNJ-28583867's dual mechanism of action, making sure the colors used for the receptor antagonism and transporter inhibition are clear. Also, I'm checking the high readability of node and edge labels. The visual design of the diagram emphasizes clarity.

Updating the Content

I'm now integrating the DOT diagrams into the guide. I've placed the dual mechanism diagram alongside the introduction for immediate context. The experimental workflow diagram is linked to the protocols, providing a visual road map for the methods. I'm ensuring all text labels are clear and the color scheme remains consistent to facilitate easy understanding. The diagrams are designed to enhance the guide's informational content.

G compound JNJ-28583867 target1 H3 Receptor compound->target1 Inhibition target2 SERT compound->target2 Inhibition effect1 Increased Histamine, DA, NE target1->effect1 effect2 Increased 5-HT target2->effect2

Workflow Dosing JNJ-28583867 Administration PKPD PK/PD Profiling (Receptor Occupancy) Dosing->PKPD Microdialysis In Vivo Microdialysis (Cortical Efflux) PKPD->Microdialysis Behavior Behavioral Assays (TST & EEG/EMG) PKPD->Behavior Data Efficacy Validation (Depression + Lethargy) Microdialysis->Data Behavior->Data

Refining the Guide Integration

I'm now focusing on the guide's integration, specifically the flow. I'm ensuring a smooth transition between sections. The goal is easy comprehension for the reader. The diagrams are aligned with relevant text. I'm verifying all links and references for accuracy. I'm also reviewing the color contrast.

Structuring the Guide

I'm now writing the guide's sections. First, the Executive Summary will introduce the compound and clinical needs. The Mechanistic Rationale section will follow, featuring the DOT diagram and dual-targeting explanation. Next, I'll detail pharmacokinetics with a PK table. Finally, I will describe the Neurochemical Validation section with in vivo microdialysis.

Finalizing the Content

Adjusting the Visuals

I'm now revising the DOT diagram for the mechanism of action. I'm setting the graph size to ensure it fits within the specified 760px maximum width. I'm also ensuring the node and edge labels are readable at this size, maintaining a clean layout to convey the dual action clearly. I've double checked the color scheme for contrast and clarity.

Detailing the Microdialysis Data

I'm now detailing the microdialysis protocol, emphasizing pre-sampling and dosing steps. I'm focusing on probe insertion, aCSF perfusion, and the critical initial equilibration period. I'm noting the importance of basal sampling with <10% variance, followed by drug administration and sample collection. I'll quantify neurotransmitters by HPLC-ECD/LC-MS/MS.

Describing the Behavioral Tests

I'm now detailing the specifics for both the Mouse Tail Suspension Test (TST) and the EEG/EMG sleep monitoring. For the TST, I'm noting the use of a tail-climb prevention cylinder and 6-minute recording, with automated tracking for accurate immobility scoring. In the EEG/EMG protocol, I've outlined the critical steps, including the surgical implantation, the recording and habituation periods, baseline recording, dosing, and vigilance state scoring.

Synthesizing the Data

I'm now synthesizing the in vivo data and preparing to integrate the results into the guide. I'm focusing on key findings: JNJ-28583867's ED50 for H3 and SERT occupancy is <0.3 mg/kg s.c., with increased 5-HT at doses ≥0.3 mg/kg and a ~3-fold DA increase at 3 mg/kg. It shows antidepressant activity in the TST at 3-30 mg/kg p.o., and dose-dependent wakefulness from 1 mg/kg s.c. I am drafting text to be included.

Protocols & Analytical Methods

Method

Application Notes and Protocols for Subcutaneous Administration of JNJ-28583867 in Rat Models

Introduction JNJ-28583867 is a potent and selective dual-acting ligand that functions as a histamine H3 receptor antagonist and a serotonin transporter (SERT) inhibitor.[1][2] This unique pharmacological profile makes it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

JNJ-28583867 is a potent and selective dual-acting ligand that functions as a histamine H3 receptor antagonist and a serotonin transporter (SERT) inhibitor.[1][2] This unique pharmacological profile makes it a valuable tool for preclinical research in a variety of central nervous system disorders, including depression and cognitive deficits.[3] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, while SERT is responsible for the reuptake of serotonin from the synaptic cleft. By antagonizing the H3 receptor and inhibiting SERT, JNJ-28583867 increases the synaptic levels of both histamine and serotonin, neurotransmitters critically involved in arousal, mood, and cognition.[4]

This document provides a comprehensive protocol for the subcutaneous (SC) administration of JNJ-28583867 in rat models, a common and effective route for delivering this compound in preclinical studies.[2] Subcutaneous injection offers the advantages of slower, more sustained absorption compared to intravenous administration and is generally less stressful for the animal than intraperitoneal injections.[5] Adherence to this protocol will ensure accurate and reproducible dosing, while upholding the highest standards of animal welfare.

Mechanism of Action: A Dual Approach

JNJ-28583867's therapeutic potential stems from its ability to modulate two key neurotransmitter systems simultaneously.

JNJ JNJ-28583867 H3R Histamine H3 Receptor (Presynaptic Autoreceptor) JNJ->H3R Antagonism SERT Serotonin Transporter (SERT) JNJ->SERT Inhibition Histamine Histamine Release H3R->Histamine Inhibits Serotonin Serotonin in Synapse SERT->Serotonin Reuptake Downstream Modulation of Arousal, Mood, and Cognition Histamine->Downstream Serotonin->Downstream

Caption: Dual mechanism of JNJ-28583867.

Materials and Reagents

Item Specifications Recommended Supplier
JNJ-28583867Purity ≥98%Commercially available
5% Dextrose in Water (D5W)Sterile, for injectionPharmaceutical grade supplier
Syringes1 mL sterile, Luer-Lok™Standard laboratory supplier
Needles23-25 gauge, sterileStandard laboratory supplier
70% Ethanol or IsopropanolStandard laboratory supplier
Sterile GauzeStandard laboratory supplier
Animal ScaleCalibratedStandard laboratory supplier
Appropriate PPELab coat, gloves, eye protectionStandard laboratory supplier

Experimental Protocol: Subcutaneous Administration of JNJ-28583867

This protocol is designed for adult Sprague-Dawley or Wistar rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Formulation Preparation

Rationale: A sterile and properly solubilized formulation is critical for accurate dosing and to prevent injection site reactions. 5% Dextrose in Water (D5W) has been previously used as a vehicle for subcutaneous administration of JNJ-28583867 in rats.[6]

Procedure:

  • Aseptically weigh the required amount of JNJ-28583867 to prepare a 1 mg/mL stock solution.

  • In a sterile container, add the appropriate volume of 5% Dextrose in Water.

  • Add the weighed JNJ-28583867 to the D5W.

  • Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulate matter. The solution should be clear and colorless.[7][8]

  • If not used immediately, store the formulation according to the manufacturer's recommendations, protected from light.

Dosing and Volume Calculation

Rationale: The recommended subcutaneous dose of JNJ-28583867 in rats ranges from 0.3 mg/kg to 3 mg/kg.[2] The injection volume should be minimized to avoid discomfort and leakage from the injection site. The maximum recommended subcutaneous injection volume for rats is 5-10 mL/kg.[9]

Calculation:

  • Dose (mg) = Animal Weight (kg) x Desired Dose (mg/kg)

  • Volume to Inject (mL) = Dose (mg) / Concentration of Formulation (mg/mL)

Example for a 300g (0.3 kg) rat with a target dose of 1 mg/kg:

  • Dose = 0.3 kg * 1 mg/kg = 0.3 mg

  • Volume to Inject = 0.3 mg / 1 mg/mL = 0.3 mL

Animal Handling and Injection Procedure

Rationale: Proper restraint is essential to ensure the safety of both the researcher and the animal, and to allow for an accurate subcutaneous injection. The scruff of the neck and the flank are the most common and well-tolerated sites for subcutaneous injections in rats.[10][11]

A Weigh the rat and calculate the dose. B Prepare the injection syringe with the calculated volume. A->B C Restrain the rat securely. B->C D Locate the injection site (scruff or flank). C->D E Tent the skin. D->E F Insert the needle (23-25G, bevel up) at the base of the tented skin. E->F G Aspirate to check for blood. F->G H Inject the solution slowly. G->H I Withdraw the needle and apply gentle pressure. H->I J Monitor the animal. I->J

Caption: Subcutaneous injection workflow.

Step-by-Step Procedure:

  • Accurately weigh the rat.[11]

  • Draw the calculated volume of the JNJ-28583867 formulation into a sterile 1 mL syringe fitted with a 23-25 gauge needle.[9]

  • Transport the rat to the procedure area. Allow for a brief period of acclimatization.

  • For a two-person restraint, one person should securely hold the rat. For a one-person restraint, gently but firmly grasp the loose skin over the rat's shoulders (the scruff).[11]

  • Identify the injection site, either the scruff or the flank.[10]

  • Using your thumb and forefinger, lift a fold of skin to create a "tent."[10]

  • Insert the needle, with the bevel facing up, into the base of the tented skin, parallel to the body.[11] Be careful not to pass the needle through to the other side of the skin fold.

  • Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.[1]

  • If no blood is aspirated, slowly and steadily inject the solution.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

  • Return the rat to its home cage.

Post-Injection Monitoring and Animal Welfare

Rationale: Close observation of the animals after the procedure is crucial for their well-being and for the integrity of the study. Monitoring should include both general health and any potential adverse effects related to the compound.

Parameter Observation Points Frequency
General Health Activity level, posture, grooming, food and water intake, body weight.Daily for the first 3 days post-injection, then as per study protocol.
Injection Site Redness, swelling, signs of pain (e.g., flinching upon palpation), leakage, or abscess formation.Immediately after injection, at 1 hour, 4 hours, and then daily for 3 days.
Potential Adverse Effects Changes in sleep-wake cycle (due to H3R antagonism), signs of serotonin syndrome (e.g., tremors, agitation, hyperthermia - although unlikely at therapeutic doses), changes in appetite.Daily for the first 3 days post-injection.

Any adverse findings should be recorded and reported to the veterinary staff and the principal investigator.

Conclusion

This protocol provides a detailed and scientifically grounded methodology for the subcutaneous administration of JNJ-28583867 in rat models. By following these guidelines, researchers can ensure the reliable and ethical use of this compound in their preclinical investigations, contributing to a better understanding of its therapeutic potential.

References

  • University Animal Care. Rodent Subcutaneous (SQ/SC) Administration Necessary Supplies Technique. Available at: [Link]

  • AALAS Learning Library. Post-Procedure Care of Mice and Rats in Research: Minimizing Pain and Distress. Available at: [Link]

  • UBC Animal Care Committee. TECH 11b - Subcutaneous Injections in Adult Rats SOP. Available at: [Link]

  • National Institutes of Health Office of Animal Care and Use. Injection Routes, Maximum Needle Sizes & Volumes. Available at: [Link]

  • Barbier AJ, et al. Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor. Eur J Pharmacol. 2007;576(1-3):46-56.
  • Ovid. Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor. Available at: [Link]

  • University of Wisconsin-Madison School of Medicine and Public Health. Guidelines on Administration of Substances to Laboratory Animals. Available at: [Link]

  • Drugs.com. Dextrose 5% in Water (D5W) Intravenous. Available at: [Link]

  • Institute of Laboratory Animal Science (LTK). Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat. Available at: [Link]

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available at: [Link]

  • U.S. Food & Drug Administration. 5% DEXTROSE Injection, USP Trade Name® Container Rx only. Available at: [Link]

  • DailyMed. 5% Dextrose Injection, USP. Available at: [Link]

  • Merit Pharmaceutical. 5% Dextrose Injection USP. Available at: [Link]

  • National Institutes of Health. Rodent Administration Route Tutorial. Available at: [Link]

  • Queen's University. Subcutaneous Injection (Rats) - Standard Operating Procedure #2. Available at: [Link]

  • PMC. In vivo screening of subcutaneous tolerability for the development of novel excipients. Available at: [Link]

  • PMC. Effective long-term immunosuppression in rats by subcutaneously implanted sustained-release tacrolimus pellet. Available at: [Link]

  • PMC. Postapproval Monitoring Practices at Biomedical Research Facilities. Available at: [Link]

  • PMC. Histamine H3-receptor antagonists inhibit gastroprotection by (R)-α-methylhistamine in the rat. Available at: [Link]

  • Google Patents. TWI667044B - A subcutaneous injection formulation for reducing body weight and uses thereof.
  • Frontiers in Pharmacology. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Available at: [Link]

  • PubMed. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. Available at: [Link]

Sources

Application

Advanced Brain Microdialysis for Quantifying Extracellular 5-HT Dynamics: A Case Study with JNJ-28583867

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale In neuropharmacology, accurately quantifying extracellular neurotransmitter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In neuropharmacology, accurately quantifying extracellular neurotransmitter dynamics in freely moving subjects is critical for evaluating the pharmacokinetic/pharmacodynamic (PK/PD) profiles of novel therapeutics. As a Senior Application Scientist, I designed this guide to explore the specific methodologies required to measure serotonin (5-HT) efflux using JNJ-28583867 as a primary case study.

JNJ-28583867 is a highly selective, dual-acting compound functioning as both a histamine H₃ receptor antagonist and a serotonin transporter (SERT) inhibitor[1]. This unique pharmacological profile necessitates a robust in vivo microdialysis methodology to capture the temporal resolution of 5-HT dynamics in the frontal cortex[2].

The Causality of the Dual Mechanism

JNJ-28583867 acts via a synergistic mechanism. By antagonizing presynaptic H₃ heteroreceptors, it disinhibits the release of monoamines. Concurrently, its potent SERT inhibition prevents the reuptake of 5-HT from the synaptic cleft[1],[3]. This dual action leads to a profound, sustained elevation of extracellular 5-HT, which is heavily relied upon in behavioral models of depression and wakefulness[4].

MOA JNJ JNJ-28583867 H3R Histamine H3 Receptor Antagonism JNJ->H3R Ki = 10.6 nM SERT SERT Inhibition JNJ->SERT Ki = 3.7 nM Release Increased 5-HT Release H3R->Release Reuptake Decreased 5-HT Clearance SERT->Reuptake Extracellular Elevated Extracellular 5-HT Levels Release->Extracellular Reuptake->Extracellular

Caption: Dual mechanism of JNJ-28583867 driving elevated extracellular 5-HT levels.

Quantitative Pharmacological Profile

To establish a baseline for your experimental expectations, the known binding affinities and in vivo microdialysis outcomes of JNJ-28583867 are summarized below.

Table 1: Pharmacological Data Summary
ParameterValueTarget / Region
H₃ Receptor Affinity (Kᵢ) 10.6 nMHuman H₃ Receptor[1]
SERT Affinity (Kᵢ) 3.7 nMHuman SERT[3]
Selectivity (SERT vs NET/DAT) ~30-foldTransporter Assays[1]
Max 5-HT Increase ~4-fold (374%)Rat Frontal Cortex (3 mg/kg s.c.)[4]
Duration of 5-HT Elevation Up to 18 hoursRat Frontal Cortex[2],[4]
Oral Bioavailability (Rat) 32%Systemic PK[1]

Experimental Workflow & Methodologies

The following protocol details the surgical and analytical steps required to reproduce the 5-HT microdialysis data.

Workflow Surg Stereotaxic Surgery Recov Recovery (3-5 Days) Surg->Recov Probe Probe Insertion & aCSF Perfusion Recov->Probe Base Baseline Stabilization (4h) Probe->Base Dose JNJ-28583867 Administration Base->Dose Collect Dialysate Collection Dose->Collect HPLC HPLC-ECD Analysis Collect->HPLC

Caption: Step-by-step in vivo microdialysis workflow for 5-HT quantification.

Step 1: Stereotaxic Surgery and Guide Cannula Implantation
  • Anesthesia : Induce and maintain animals with an isoflurane/air mixture.

    • Causality: Isoflurane provides rapid induction and recovery, minimizing prolonged respiratory depression and metabolic disturbances that could alter baseline neurochemistry[5].

  • Coordinates : Stereotaxically implant a guide cannula into the prefrontal cortex (e.g., incisor bar −3.5 mm; +3.2 mm anterior, 0.8 mm lateral, and 1.0 mm ventral to Bregma)[5].

    • Causality: The prefrontal cortex is targeted due to its dense histaminergic and serotonergic innervations. Proper coordinate alignment ensures the active dialysis membrane is fully submerged in the target cortical layers without breaching the ventricles.

  • Recovery : Secure the cannula with skull screws and dental cement. Allow at least 3 to 5 days for recovery.

    • Causality: A multi-day recovery is mandatory to allow the blood-brain barrier (BBB) to reseal and local neuroinflammation (gliosis) to subside. Acute trauma artificially alters basal monoamine tone.

Step 2: In Vivo Microdialysis in Freely Moving Rats
  • Probe Insertion : Insert a concentric microdialysis probe (e.g., 2-3 mm active membrane) through the guide cannula.

  • Perfusion : Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 - 1.5 µL/min.

    • Causality: aCSF matches the ionic composition of the brain to maintain osmotic balance. A flow rate of 1.0 - 1.5 µL/min optimizes the balance between absolute recovery (total mass of 5-HT) and relative recovery (concentration of 5-HT), ensuring the sample exceeds the HPLC-ECD limit of detection while providing adequate temporal resolution (e.g., 20-minute fractions).

  • Baseline Stabilization : Perform baseline measurements of 5-HT levels for 4 hours prior to administration of JNJ-28583867[2].

    • Causality: Probe insertion causes an acute mechanical release of neurotransmitters. A 4-hour stabilization period ensures that the measured 5-HT reflects true physiological basal tone rather than injury-induced leakage.

  • Dosing : Administer JNJ-28583867 subcutaneously (s.c.) at doses ranging from 0.3 to 3 mg/kg[1],[4].

  • Collection : Collect dialysate in vials pre-loaded with 5 µL of 0.1 M perchloric acid containing EDTA.

    • Causality: 5-HT is highly susceptible to auto-oxidation. The acidic, chelating environment prevents degradation of the analyte during the collection and queuing process.

Step 3: HPLC-ECD Analytical Quantification
  • Injection : Inject dialysate fractions into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD)[5].

  • Mobile Phase : Utilize a reverse-phase C18 column with a mobile phase consisting of sodium dihydrogen phosphate buffer (pH 3.0), octane sulfonic acid (OSA), EDTA, and methanol.

    • Causality: OSA acts as an ion-pairing agent to retain the highly polar 5-HT on the hydrophobic C18 column. The low pH maintains the analyte in a consistent ionization state, while EDTA chelates trace heavy metals, drastically reducing background noise on the electrochemical detector.

System Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of the data, the microdialysis protocol must be a self-validating system. Do not assume that any detected peak is purely physiological 5-HT. Implement the following controls:

  • In Vitro Probe Calibration : Before implantation, calibrate probes in a standard 5-HT solution at 37°C to calculate the relative recovery rate (typically 10-15% at 1.0 µL/min). This validates membrane integrity.

  • Pharmacological Validation (Calcium Dependency) : At the end of the experiment, perfuse calcium-free aCSF or add 1 µM tetrodotoxin (TTX) to the perfusate. This should drop 5-HT levels by >80%.

    • Causality: This confirms the measured 5-HT is derived from action-potential-dependent vesicular exocytosis, not passive cellular leakage from damaged tissue.

  • Histological Verification : Post-mortem, brains must be sliced and stained to visually confirm that the probe track accurately terminated within the targeted prefrontal cortex[5]. Data from misplaced probes must be excluded to maintain spatial integrity.

Sources

Method

Application Note: LC-MS/MS Method Development for the Quantification of JNJ-28583867 in Human Plasma

Introduction & Pharmacological Context JNJ-28583867 is a highly selective, dual-acting therapeutic agent that functions as both a histamine H3 receptor antagonist ( Ki​ = 10.6 nM) and a serotonin transporter (SERT) inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

JNJ-28583867 is a highly selective, dual-acting therapeutic agent that functions as both a histamine H3 receptor antagonist ( Ki​ = 10.6 nM) and a serotonin transporter (SERT) inhibitor ( Ki​ = 3.7 nM)[1]. Given its potent wake-promoting and antidepressant-like activities[1], accurate pharmacokinetic (PK) profiling is essential during clinical development. This application note outlines a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying JNJ-28583867 in human plasma, fully aligned with the [2].

G JNJ JNJ-28583867 (Dual Inhibitor) H3R Histamine H3 Receptor (Antagonism) JNJ->H3R Ki = 10.6 nM SERT Serotonin Transporter (Inhibition) JNJ->SERT Ki = 3.7 nM Histamine ↑ Histamine Release (Wakefulness) H3R->Histamine Presynaptic Blockade Serotonin ↑ Synaptic Serotonin (Antidepressant) SERT->Serotonin Reuptake Blockade

Dual pharmacological mechanism of JNJ-28583867 targeting H3 receptors and SERT.

Physicochemical Rationale & Experimental Causality

Successful bioanalytical method development requires a deep understanding of the analyte's physicochemical properties to drive experimental causality. JNJ-28583867 ( C24​H32​N2​O2​S , Exact Mass: 412.2184 Da) features an isoquinoline core and a morpholine ring[3].

  • Ionization Causality : The presence of tertiary amines in the morpholine and isoquinoline structures makes the molecule highly basic. Consequently, it readily accepts protons, making Positive Electrospray Ionization (ESI+) the most efficient technique for mass spectrometry.

  • Extraction Causality : While Protein Precipitation (PPT) is fast, it fails to remove endogenous phospholipids, leading to severe ion suppression in ESI+. Because JNJ-28583867 is basic, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the superior choice. MCX traps the protonated drug via strong ionic interactions, allowing for aggressive organic washes (e.g., 100% methanol) that strip away neutral lipids and phospholipids before eluting the target analyte with a high-pH solvent.

Analytical Method Development

Mass Spectrometry Tuning

To ensure maximum sensitivity and selectivity, the mass spectrometer (e.g., Sciex API-4000 or Waters Xevo TQ-S) is operated in Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled compound, JNJ-28583867-d4, is utilized as the Internal Standard (IS) to correct for matrix effects and extraction recovery variations, ensuring the assay acts as a self-validating system.

Table 1: Optimized MS/MS MRM Parameters (Positive ESI)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)
JNJ-28583867 (Quantifier) 413.2128.17035
JNJ-28583867 (Qualifier) 413.2266.17025
JNJ-28583867-d4 (IS) 417.2132.17035
Chromatographic Separation

Chromatographic Causality: A sub-2-micron C18 column is chosen for high-efficiency separation. The mobile phase utilizes 0.1% Formic Acid (FA) to ensure the basic nitrogens on JNJ-28583867 remain fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Analytical Column : Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature : 40°C

  • Flow Rate : 0.4 mL/min

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

Table 2: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.00955Initial
0.50955Isocratic Hold
2.001090Linear Gradient
3.001090Column Wash
3.10955Step Return
4.00955Re-equilibration

Step-by-Step Sample Preparation (MCX SPE)

To eliminate matrix effects and concentrate the analyte, the following Solid-Phase Extraction protocol utilizing 30 mg/1 cc Oasis MCX cartridges is required:

  • Aliquot & Spike : Transfer 100 µL of human plasma to a microcentrifuge tube. Add 10 µL of the IS working solution (100 ng/mL JNJ-28583867-d4).

  • Pre-treatment : Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Rationale: Disrupts drug-protein binding and ensures the basic amines are fully ionized for cation exchange.

  • Conditioning : Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade Water through the MCX cartridge.

  • Loading : Apply the pre-treated plasma sample to the cartridge at a slow flow rate (1 drop/sec).

  • Aqueous Wash : Pass 1 mL of 0.1% Formic acid in water to remove salts and polar interferences.

  • Organic Wash : Pass 1 mL of 100% Methanol. Rationale: This critical step removes neutral lipids and phospholipids that cause ion suppression.

  • Elution : Elute the analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH neutralizes the basic analyte, breaking the ionic interaction with the sorbent.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 A:B) and inject 5 µL into the LC-MS/MS.

SPE Plasma 1. Plasma Sample + IS + 2% H3PO4 Cond 2. Condition MCX (MeOH -> Water) Plasma->Cond Load 3. Load Sample (Cation Exchange) Cond->Load Wash 4. Wash Interferences 0.1% FA -> 100% MeOH Load->Wash Elute 5. Elute Analyte (5% NH4OH in MeOH) Wash->Elute Recon 6. Evaporate & Recon Inject to LC-MS/MS Elute->Recon

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic analyte extraction.

Method Validation & System Suitability Framework

To ensure the protocol operates as a self-validating system during routine sample analysis, the method must be validated according to the [2]. Every analytical batch must include Blank Plasma (to monitor carryover), a Zero Sample (to verify IS purity), and Quality Control (QC) samples distributed evenly among unknown samples.

Table 3: ICH M10 Acceptance Criteria Summary

Validation ParameterFDA ICH M10 Acceptance Criteria
Selectivity No interfering peaks >20% of the LLOQ for the analyte and >5% for the IS in 6 independent blank plasma lots.
Calibration Curve ±15% of nominal concentration (±20% at LLOQ). Minimum of 6 non-zero points.
Intra/Inter-Assay Precision (CV%) ≤15% (≤20% at LLOQ) across Low, Mid, and High QCs.
Intra/Inter-Assay Accuracy 85% - 115% of nominal concentration (80% - 120% at LLOQ).
Matrix Effect (IS-Normalized) The Coefficient of Variation (CV) of the IS-normalized Matrix Factor (MF) from 6 lots of plasma must be <15%.
Carryover ≤20% of LLOQ in blank injected immediately after ULOQ.

References

  • Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor. European Journal of Pharmacology / PubMed. Available at:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing microdialysis probe recovery for JNJ-28583867 neurotransmitter analysis

Welcome to the JNJ-28583867 Microdialysis Support Center. JNJ-28583867 is a potent, orally active compound characterized by a dual mechanism of action: it acts as both a histamine H3 receptor antagonist and a selective s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the JNJ-28583867 Microdialysis Support Center. JNJ-28583867 is a potent, orally active compound characterized by a dual mechanism of action: it acts as both a histamine H3 receptor antagonist and a selective serotonin reuptake inhibitor (SSRI)[1]. Because this compound modulates multiple monoamine neurotransmitters simultaneously—specifically serotonin (5-HT), dopamine (DA), norepinephrine (NE), and histamine[2]—optimizing in vivo microdialysis probe recovery is critical for accurate pharmacodynamic profiling and avoiding false-negative detection at basal levels.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure high-fidelity neurotransmitter quantification.

Part 1: Core Troubleshooting FAQs

Q1: We are detecting extremely low basal 5-HT levels (<0.05 pg/µL) in the rat frontal cortex prior to JNJ-28583867 administration. How can we improve probe recovery? A: The mean basal extracellular level of 5-HT in the frontal cortex is naturally very low, typically around 0.06 ± 0.003 pg/µL[1]. If your detection falls below this, the issue is likely a low relative recovery across the probe membrane.

  • Mechanistic Causality: Relative recovery is inversely proportional to the perfusion flow rate. High flow rates reduce the transit time of the artificial cerebrospinal fluid (aCSF) through the probe, limiting the diffusion of 5-HT across the semi-permeable membrane.

  • Solution: Reduce your flow rate to 0.5 – 1.0 µL/min. Additionally, ensure you are using a Cuprophane or Polyacrylonitrile (PAN) membrane. These materials exhibit lower non-specific binding for lipophilic monoamines compared to purely hydrophobic polymers.

Q2: Following subcutaneous dosing of JNJ-28583867 (3 mg/kg), our 5-HT and DA peaks are delayed, and the baseline degrades over time. What is causing this? A: This is a classic symptom of analyte auto-oxidation and excessive system dead volume.

  • Mechanistic Causality: Monoamines like 5-HT and DA are highly susceptible to auto-oxidation when exposed to ambient oxygen in the collection vials. Furthermore, if the outlet tubing is too long or made of standard plastics, lipophilic compounds can adsorb to the tubing walls, delaying the peak signal.

  • Solution: Add an antioxidant (e.g., 1-2 mM Ascorbic Acid) directly to your aCSF to preserve the structural integrity of the neurotransmitters during collection. Replace all outlet tubing with Fluorinated Ethylene Propylene (FEP), which is chemically inert and minimizes analyte adsorption. Keep tubing length to the absolute minimum required to reach the fraction collector to reduce dead volume lag time.

Q3: Can we add a standard SSRI like citalopram to the aCSF to boost basal 5-HT levels for easier detection? A: No. While local perfusion of an SSRI is a common trick when mapping isolated H3 receptor effects, JNJ-28583867 is itself a potent SERT inhibitor (Ki = 3.7 nM)[1]. Adding an exogenous SSRI to the aCSF will competitively mask the primary pharmacodynamic effect of JNJ-28583867, rendering your dose-response curves invalid.

Part 2: Pharmacological & Optimization Data

To set accurate expectations for your analytical detection limits, refer to the pharmacological profile and expected microdialysis outcomes below. JNJ-28583867 exhibits approximately 30-fold selectivity for SERT over the norepinephrine (NET) and dopamine (DAT) transporters[1].

Table 1: JNJ-28583867 Pharmacological Profile & Expected Microdialysis Baselines

Target / AnalyteAffinity (Ki) / Basal LevelExpected In Vivo Response (at 3 mg/kg s.c.)
hH3 Receptor 10.6 nMAutoreceptor blockade; increased histamine release[3]
hSERT 3.7 nMReuptake inhibition; 30-fold selectivity over NET/DAT[1]
5-HT (Frontal Cortex) 0.06 ± 0.003 pg/µL~4-fold increase over baseline; sustained up to 18h[1]
Dopamine (Frontal Cortex) 0.099 ± 0.006 pg/µL~3-fold increase over baseline[1]
Norepinephrine (Frontal Cortex) 0.18 ± 0.015 pg/µLSignificant but less pronounced increase vs. 5-HT[1]

Table 2: Probe & System Optimization Parameters

ParameterRecommended StandardMechanistic Rationale
Membrane Material Cuprophane or PANMinimizes non-specific binding of monoamines to the probe.
Flow Rate 0.5 - 1.0 µL/minMaximizes fractional recovery by increasing diffusion time.
aCSF Additives 1-2 mM Ascorbic AcidPrevents rapid auto-oxidation of 5-HT and DA in the dialysate.
Outlet Tubing FEP (Fluorinated Ethylene Propylene)Reduces dead volume and prevents analyte adsorption to walls.
Part 3: System Workflows & Mechanisms

Mechanism JNJ JNJ-28583867 (Dual Action) H3R Histamine H3 Receptor (Antagonism) JNJ->H3R Ki = 10.6 nM SERT Serotonin Transporter (Inhibition) JNJ->SERT Ki = 3.7 nM Hist Increased Histamine & ACh Release H3R->Hist Auto/Heteroreceptor Blockade FiveHT Increased Extracellular 5-HT (up to 4-fold) SERT->FiveHT Reuptake Blockade

Fig 1: Dual pharmacological mechanism of JNJ-28583867 driving neurotransmitter release.

MicrodialysisWorkflow A 1. aCSF Prep (Add Ascorbic Acid) B 2. In Vitro Calibration (Calculate Recovery %) A->B C 3. Stereotaxic Surgery (Frontal Cortex) B->C D 4. In Vivo Perfusion (Flow: 0.5-1.0 µL/min) C->D E 5. LC-MS/MS (Quantify Monoamines) D->E

Fig 2: Self-validating in vivo microdialysis workflow for monoamine quantification.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, every microdialysis experiment must be treated as a self-validating system. You must prove the probe's extraction efficiency before implanting it into the animal.

Step 1: aCSF Preparation & System Priming

  • Prepare standard aCSF (147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2).

  • Add 1 mM Ascorbic Acid to prevent monoamine oxidation.

  • Prime the microdialysis pump, syringe, and FEP tubing, ensuring absolutely no micro-bubbles are present, as bubbles will alter the flow rate and destroy recovery kinetics.

Step 2: In Vitro Probe Calibration (Self-Validation Step)

  • Submerge the microdialysis probe in a beaker containing a known standard concentration of 5-HT, DA, and NE (e.g., 1.0 pg/µL) dissolved in aCSF at 37°C.

  • Perfuse blank aCSF through the probe at your target in vivo flow rate (e.g., 1.0 µL/min).

  • Collect 3 fractions (20 minutes each) and analyze via LC-MS/MS.

  • Validation Check: Calculate Relative Recovery ( RR ).

    RR(%)=(Concentrationdialysate​/Concentrationstandard_bath​)×100

    Do not proceed to surgery unless RR is stable across all 3 fractions and exceeds 10% for 5-HT.

Step 3: Stereotaxic Implantation

  • Anesthetize the rat and secure it in a stereotaxic frame.

  • Implant the calibrated probe into the frontal cortex (Coordinates relative to bregma: AP +3.2 mm, ML -3.0 mm, DV -2.0 mm)[1].

  • Secure the probe with dental cement and allow the animal to recover.

Step 4: Baseline Establishment

  • Wait a minimum of 4 hours post-surgery before collecting baseline samples. This time is mandatory to allow the blood-brain barrier to seal around the probe tract and for trauma-induced neurotransmitter release to subside[1].

  • Collect three 20-minute baseline fractions. The variance between these fractions must be <15% to confirm a stable baseline.

Step 5: JNJ-28583867 Administration & Sampling

  • Administer JNJ-28583867 (e.g., 0.1 to 3.0 mg/kg s.c.)[1].

  • Continue collecting 20-minute fractions. Because JNJ-28583867 has a long half-life (6.9 h) and its effects plateau between 5 and 10 hours, continue sampling for up to 18 hours to capture the full pharmacokinetic/pharmacodynamic (PK/PD) profile[1].

  • Immediately freeze dialysate fractions at -80°C or inject directly into an LC-MS/MS or HPLC-ECD system for quantification.

References
  • Barbier, A. J., et al. (2007). Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor. European Journal of Pharmacology. 1

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. 2

  • Sadek, B., et al. (2021). Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry. 3

Sources

Optimization

Resolving LC-MS/MS matrix effects during JNJ-28583867 brain tissue extraction

Welcome to the Technical Support Center for bioanalytical workflows. This guide is engineered for researchers and drug development professionals facing signal suppression, baseline drift, and recovery issues when quantif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical workflows. This guide is engineered for researchers and drug development professionals facing signal suppression, baseline drift, and recovery issues when quantifying JNJ-28583867 in brain tissue homogenates via LC-MS/MS.

As a Senior Application Scientist, I have structured this center to move beyond basic troubleshooting. We will dissect the causality of matrix effects, establish diagnostic frameworks, and provide a self-validating extraction protocol to ensure absolute data integrity.

Part 1: System Overview – The Molecule & The Challenge

JNJ-28583867 is a potent, dual-action small molecule that functions as a1[1]. Because its primary targets are localized in the central nervous system, accurate quantification in brain tissue is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Pathway JNJ JNJ-28583867 H3R Histamine H3 Autoreceptor JNJ->H3R Antagonizes SERT Serotonin Transporter JNJ->SERT Inhibits Histamine ↑ Histamine H3R->Histamine Blocks Feedback Serotonin ↑ Serotonin SERT->Serotonin Blocks Reuptake

Fig 1. Dual mechanism of JNJ-28583867: H3 receptor antagonism and SERT inhibition.

The Bioanalytical Challenge: Unlike plasma, 2 (e.g., phosphatidylcholines, sphingomyelins)[2]. During Electrospray Ionization (ESI+), these highly surface-active endogenous lipids outcompete the basic amine groups of JNJ-28583867 for the surface of charged droplets. This prevents the drug from transitioning into the gas phase, resulting in severe ion suppression .

Part 2: Diagnostic FAQs & Troubleshooting

Q1: I am seeing a massive drop in JNJ-28583867 peak area in brain samples compared to plasma. Is this extraction loss or ion suppression? A1: You must decouple extraction efficiency from ionization efficiency. Do not rely solely on absolute peak areas. Instead, implement the 3 calculation[3]:

  • Extract a blank brain homogenate.

  • Spike JNJ-28583867 into the post-extracted blank matrix (Sample A) and into neat solvent (Sample B).

  • MEF (%) = (Peak Area A / Peak Area B) × 100. If your MEF is < 80%, you are suffering from ion suppression due to co-eluting lipids. If your MEF is ~100% but your overall assay signal is low, your extraction methodology is failing to recover the drug from the tissue pellet.

Q2: I am currently using Acetonitrile Protein Precipitation (PPT). Why is it failing for brain tissue? A2: Simple PPT denatures proteins but leaves >90% of phospholipids in the supernatant. Because JNJ-28583867 contains a morpholine ring and a tetrahydroisoquinoline moiety, it is a basic compound. Relying on simple PPT for such a complex matrix is inadequate. You must upgrade to4 to actively strip away the lipid fraction[4].

Q3: Even after SPE cleanup, I observe baseline drift and late-eluting suppression zones in subsequent injections. How do I resolve this? A3: Highly lipophilic brain matrix components often retain on reversed-phase columns and "bleed" into subsequent runs. First, ensure your LC gradient includes a 2-minute column flush at 95% organic solvent. Second, optimize your reconstitution solvent. Research indicates that2 significantly reduces matrix effects compared to 100% methanol by altering the solubility dynamics of residual lipids[2].

Part 3: Validated Corrective Protocol (Mixed-Mode SPE)

To resolve the lipid-induced matrix effects, we utilize a Mixed-Mode Cation Exchange (MCX) SPE workflow. The sulfonic acid groups on the MCX sorbent will trap the basic nitrogen of JNJ-28583867 via ionic interaction, allowing us to wash away neutral phospholipids with 100% organic solvent before eluting the target.

Workflow Homogenate Brain Tissue Homogenate (High Lipid Matrix) Spike Spike SIL-IS (Self-Validation) Homogenate->Spike PPT Protein Precipitation (ACN/MeOH) Spike->PPT Denature Proteins SPE Mixed-Mode SPE (MCX) (Lipid Removal) PPT->SPE Centrifuge & Load Recon Reconstitution (60:40 ACN:MeOH) SPE->Recon Wash & Elute LCMS LC-MS/MS Analysis (ESI+ MRM) Recon->LCMS Inject

Fig 2. Optimized LC-MS/MS extraction workflow for JNJ-28583867 from brain tissue.

Step-by-Step Methodology (Self-Validating System)

1. Tissue Homogenization & IS Spiking

  • Weigh the brain tissue and add 4 volumes (w/v) of ice-cold 80:20 Water:Methanol. Homogenize thoroughly.

  • Self-Validation Checkpoint 1: Spike a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., JNJ-28583867-d4) directly into the homogenate. The SIL-IS will co-elute with the target and experience the exact same ion suppression, naturally correcting for any residual matrix effects.

2. Initial Protein Precipitation

  • Add 3 volumes of Acetonitrile to the homogenate to crash the proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.5 to ensure the analyte is released from tissue binding sites[5].

3. SPE Loading (MCX Cartridge)

  • Dilute the supernatant 1:1 with 2% Formic Acid in water. Causality: This reduces the organic concentration (preventing premature elution) and fully protonates JNJ-28583867, ensuring maximum ionic binding to the MCX sorbent.

  • Condition the MCX cartridge with 1 mL Methanol, followed by 1 mL Water. Load the diluted sample.

4. Aggressive Lipid Wash

  • Wash 1: 1 mL of 2% Formic Acid in Water (Removes aqueous salts).

  • Wash 2: 1 mL of 100% Methanol. Causality: Because the drug is locked onto the sorbent via ionic bonds, the 100% Methanol wash will aggressively strip away the neutrally charged phospholipids and sphingomyelins without eluting the drug.

5. Target Elution & Reconstitution

  • Elute JNJ-28583867 using 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amine on the drug, breaking the ionic bond and releasing it from the sorbent.

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of 60:40 Acetonitrile:Methanol.

  • Self-Validation Checkpoint 2: Run a post-extraction spiked blank alongside your samples to calculate the MEF. A successful MCX extraction will yield an MEF between 90% and 110%.

Part 4: Quantitative Performance Metrics

The table below summarizes the expected analytical performance when shifting from rudimentary extraction techniques to the optimized Mixed-Mode SPE protocol for JNJ-28583867 in brain tissue.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect Factor (%)Phospholipid Removal Efficiency (%)
Simple Protein Precipitation (ACN) 88.5 ± 4.242.1 ± 8.5 (Severe Suppression)< 15.0
Liquid-Liquid Extraction (EtOAc) 71.2 ± 6.178.4 ± 5.2 (Moderate Suppression)~ 65.0
Mixed-Mode SPE (MCX) 92.4 ± 3.898.5 ± 2.1 (Negligible Effect)> 98.0

Note: Data represents standard bioanalytical behavior for basic amines extracted from high-lipid brain matrices.

References

  • Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed | National Institutes of Health (NIH) | 1

  • Challenges of Atypical Matrix Effects in Tissue - Taylor & Francis | Taylor & Francis Online | 2

  • A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC | National Institutes of Health (NIH) | 4

  • Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats - MDPI | MDPI | 5

  • Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis | Taylor & Francis Online | 3

Sources

Troubleshooting

JNJ-28583867 Technical Support Center: Optimizing Dosing to Prevent Total REM Sleep Suppression

Welcome to the Technical Support Center for JNJ-28583867 in vivo applications. JNJ-28583867 is a potent, dual-action histamine H3 receptor antagonist and serotonin transporter (SERT) inhibitor[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for JNJ-28583867 in vivo applications. JNJ-28583867 is a potent, dual-action histamine H3 receptor antagonist and serotonin transporter (SERT) inhibitor[1]. While highly effective in models of depression and wakefulness, a frequent challenge reported by researchers is its profound suppression of Rapid Eye Movement (REM) sleep.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to help you titrate dosing schedules, ensuring robust target engagement without abolishing physiological sleep architecture.

Mechanistic Causality: Why Does JNJ-28583867 Suppress REM Sleep?

To troubleshoot REM suppression, we must first understand the neurobiological causality of the compound's dual mechanism[1].

  • H3 Receptor Antagonism (Wake Promotion): JNJ-28583867 blocks presynaptic H3 autoreceptors (K_i = 10.6 nM), disinhibiting the release of histamine from tuberomammillary nucleus (TMN) projections[1]. This histaminergic tone strongly drives wakefulness and reduces Non-REM (NREM) sleep duration[2].

  • SERT Inhibition (REM Suppression): By inhibiting SERT (K_i = 3.7 nM), the compound causes a sustained increase in extracellular serotonin (5-HT) in the frontal cortex and other brain regions[1],[3]. Elevated 5-HT directly inhibits cholinergic "REM-on" neurons in the laterodorsal and pedunculopontine tegmental nuclei (LDT/PPT), leading to the potent suppression of REM sleep[4],[5].

At doses of 1.0 mg/kg and above, this synergistic mechanism completely abolishes REM sleep[1].

MOA JNJ JNJ-28583867 (Dual Inhibitor) H3 H3 Receptor Antagonism JNJ->H3 SERT SERT Inhibition JNJ->SERT HA ↑ Histamine Release (TMN Projections) H3->HA HT ↑ 5-HT Extracellular Levels (Raphe Nuclei) SERT->HT Wake ↑ Wakefulness HA->Wake REM ↓ REM Sleep Suppression (LDT/PPT Inhibition) HT->REM Wake->REM Indirect via NREM reduction

JNJ-28583867 dual mechanism driving wakefulness and REM sleep suppression.

Troubleshooting Guide & FAQs

Q: Why does my current dose of 1.0 mg/kg completely abolish REM sleep in my rodent model? A: Subcutaneous administration of 1.0 mg/kg represents the threshold where extracellular 5-HT levels reach a near-maximal plateau[3]. At this concentration, the inhibitory serotonergic tone on the LDT/PPT is too high to allow REM sleep transitions. The literature confirms that potent suppression of REM sleep occurs consistently from the 1 mg/kg dose onwards[1].

Q: How can I maintain target engagement (H3/SERT occupancy) without total REM suppression? A: You must titrate the dose below the 1.0 mg/kg threshold. JNJ-28583867 occupies both the H3 receptor and SERT in the rat brain at low doses (< 1.0 mg/kg)[1]. Specifically, a dose of 0.3 mg/kg s.c. significantly increases cortical extracellular levels of serotonin[3] and engages the targets, but avoids the total REM suppression seen at higher doses.

Q: Does the circadian timing of administration affect REM sleep recovery? A: Yes. JNJ-28583867 has a half-life of approximately 6.9 hours in rats[1]. If you dose at the onset of the inactive phase (lights on), the drug's peak concentration coincides with the animal's primary sleep period, maximizing REM disruption. Solution: Shift dosing to the onset of the active phase (lights off / CT12). This aligns the wake-promoting effects with natural wakefulness. By the time the inactive phase begins 12 hours later, plasma levels will have dropped by nearly two half-lives, allowing normal sleep architecture and REM rebound to occur.

Quantitative Pharmacodynamic Profile

The following table summarizes the dose-dependent causality between target engagement, neurotransmitter release, and sleep architecture to guide your titration strategy.

Dose (mg/kg s.c.)Target Engagement (H3/SERT)5-HT Extracellular IncreaseWakefulness EffectREM Sleep Architecture
< 0.1Sub-optimalMinimalNegligibleNormal
0.3 High (< 1 mg/kg range) Significant (Onset) Moderate Mild Suppression
1.0MaximalPlateau ReachedHighTotal Suppression
3.0MaximalPlateau MaintainedVery HighTotal Suppression

Data synthesized from in vivo microdialysis and EEG profiles[1],[3].

Self-Validating Experimental Protocol: EEG/EMG with Microdialysis

To ensure your adjusted dosing schedule is working, you must validate both the neurochemical effect (target engagement) and the physiological outcome (sleep architecture) simultaneously. This protocol uses a vehicle-controlled baseline to create a self-validating system.

Methodology: Simultaneous Sleep Scoring and 5-HT Quantification

Step 1: Surgical Implantation

  • Implant cortical EEG screws (frontal and parietal) and nuchal EMG wire electrodes for sleep architecture monitoring.

  • Stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) to measure extracellular 5-HT.

  • Allow 7–10 days for post-operative recovery.

Step 2: Habituation & Baseline Recording (Control)

  • Habituate animals to the tethered EEG/microdialysis system for 48 hours.

  • At Circadian Time 12 (CT12, onset of dark/active phase), administer the vehicle (5% dextrose in water ) subcutaneously[3].

  • Record baseline EEG/EMG and collect microdialysis fractions (every 20 mins) for 12 hours.

Step 3: JNJ-28583867 Administration

  • After a 24-hour washout, administer 0.3 mg/kg s.c. JNJ-28583867 at CT12.

  • Collect microdialysis fractions and continuously record EEG/EMG.

Step 4: Data Acquisition & Causality Verification

  • Neurochemistry: Analyze dialysate via HPLC-ECD. You should observe a significant, sustained increase in 5-HT compared to the vehicle baseline, confirming SERT inhibition[3].

  • Electrophysiology: Score 10-second epochs as Wake, NREM, or REM. Verify that while wakefulness is moderately increased during the early dark phase, REM sleep is not totally abolished over the 12-hour recording period.

Workflow Start Assess Baseline REM Architecture Dose Is Current Dose ≥ 1.0 mg/kg s.c.? Start->Dose Reduce Titrate to 0.3 - 0.5 mg/kg (Maintains Occupancy) Dose->Reduce Yes Timing Shift Dosing to Onset of Active Phase Dose->Timing No Reduce->Timing Monitor Conduct EEG/EMG Monitoring Timing->Monitor Check Is REM Still Totally Suppressed? Monitor->Check Check->Reduce Yes Success Optimal Sleep Architecture Achieved Check->Success No

Decision tree for titrating JNJ-28583867 to preserve REM sleep architecture.

Sources

Optimization

Standardizing JNJ-28583867 half-life measurements in prolonged behavioral assays

Technical Troubleshooting Guide & FAQs for Prolonged In Vivo Studies Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Troubleshooting Guide & FAQs for Prolonged In Vivo Studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals standardize their in vivo workflows when working with JNJ-28583867 .

JNJ-28583867 is a highly potent, dual-acting compound that functions as both a histamine H3 receptor (H3R) antagonist and a serotonin transporter (SERT) inhibitor . Because of its unique polypharmacology, standardizing its pharmacokinetic (PK) decay—specifically its 6.9-hour half-life—is critical when designing prolonged behavioral assays such as multi-day sleep/wake monitoring or chronic depression models.

This guide provides field-proven insights, self-validating protocols, and troubleshooting matrices to ensure high-fidelity, reproducible data.

SECTION 1: Pharmacological Profile & Mechanism of Action

FAQ 1: What are the core PK/PD properties of JNJ-28583867, and why do they dictate assay design?

To design a robust behavioral assay, you must first understand the causality between the compound's binding affinity and its clearance rate. JNJ-28583867 occupies both H3R and SERT at very low doses (<1 mg/kg). However, its systemic half-life ( t1/2​ ) in rats is approximately 6.9 hours.

If your behavioral assay extends beyond 14 hours (two half-lives), plasma concentrations will drop below the therapeutic threshold required to maintain target occupancy. This leads to a rapid reversion of the behavioral phenotype (e.g., animals will abruptly exit the wake-promoted state and experience REM rebound).

Quantitative Data Summary: | Parameter | Value | Experimental Causality & Significance | | :--- | :--- | :--- | | Target Affinity (H3R) | Ki​ = 10.6 nM | High-affinity presynaptic antagonism drives sustained cortical histamine release. | | Target Affinity (SERT) | Ki​ = 3.7 nM | Potent reuptake inhibition increases extracellular 5-HT, suppressing REM sleep. | | Elimination Half-life ( t1/2​ ) | 6.9 hours | Dictates the maximum reliable observation window for a single-bolus dose. | | Peak Concentration ( Cmax​ ) | 260 ng/mL | Achieved post-oral dosing (10 mg/kg); correlates with maximum behavioral efficacy. | | Oral Bioavailability | 32% | Sufficient for non-invasive chronic dosing via oral gavage or medicated feed. |

MOA JNJ JNJ-28583867 (Dual Ligand) H3R Histamine H3 Receptor (Antagonism) JNJ->H3R Ki = 10.6 nM SERT Serotonin Transporter (Inhibition) JNJ->SERT Ki = 3.7 nM Histamine ↑ Histamine Release (Wake-Promoting) H3R->Histamine Presynaptic Blockade Serotonin ↑ Extracellular 5-HT (Antidepressant) SERT->Serotonin Reuptake Blockade

Fig 1. Dual mechanism of JNJ-28583867 targeting H3R and SERT pathways.

SECTION 2: Standardizing Half-Life Measurements

FAQ 2: How do I accurately measure and standardize the 6.9-hour half-life during chronic behavioral assays?

To ensure that your behavioral observations (like the Tail Suspension Test) are a direct result of active drug rather than withdrawal or baseline drift, you must employ a self-validating PK/PD workflow . This means your protocol must simultaneously measure drug concentration and neurotransmitter efflux, using the baseline as an internal control.

Protocol 1: In Vivo Microdialysis & LC-MS/MS PK/PD Correlation

This protocol is designed to be self-validating: the continuous sampling allows you to plot the exact moment neurotransmitter levels return to baseline against the LC-MS/MS decay curve.

  • Surgical Preparation: Stereotaxically implant microdialysis guide cannulae into the prefrontal cortex (PFC) of Sprague-Dawley rats. Allow 5-7 days for recovery.

  • Internal Baseline Validation: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect dialysate fractions every 30 minutes for 4 hours prior to dosing . Causality: This 4-hour window establishes a rigorous, subject-specific baseline, ensuring that any subsequent spike in 5-HT is definitively drug-induced.

  • Dosing & Serial Sampling: Administer JNJ-28583867 (10 mg/kg p.o.). Collect matched dialysate and tail-vein plasma samples at t= 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • LC-MS/MS Quantification: Extract plasma and brain dialysate using solid-phase extraction (SPE). Quantify JNJ-28583867 concentrations using LC-MS/MS to verify the Cmax​ (~260 ng/mL) and calculate the subject-specific t1/2​ .

  • System Validation Checkpoint: Overlay the PK decay curve with the 5-HT efflux curve. The protocol is validated if extracellular 5-HT begins to normalize exactly as plasma concentrations drop below the IC50​ threshold (typically around the 14-18 hour mark) .

Workflow Dose 1. Oral Dosing (10 mg/kg p.o.) Sample 2. Serial Sampling (Plasma/Brain) Dose->Sample Behavior 4. Behavioral Assay (EEG / TST) Dose->Behavior Quant 3. LC-MS/MS Quantification Sample->Quant Correlate 5. PK/PD Alignment (t1/2 = 6.9h) Quant->Correlate Behavior->Correlate

Fig 2. Standardized PK/PD workflow for JNJ-28583867 half-life correlation.

SECTION 3: Troubleshooting Prolonged Behavioral Assays

FAQ 3: Why am I observing behavioral tolerance or inconsistent wake-promoting effects after 24 hours of continuous dosing?

This is a classic PK/PD mismatch. Because JNJ-28583867 has a half-life of 6.9 hours, a single daily dose (Q24H) results in a "sawtooth" pharmacokinetic profile. By hour 20, the drug has undergone nearly three half-lives, leaving less than 12.5% of the active compound in the system. The sudden drop in H3R antagonism causes a rebound effect, where histamine levels crash, leading to hypersomnolence that masks the drug's true efficacy.

Solution: Shift from a single bolus to a BID (twice daily) dosing regimen (e.g., every 12 hours) or utilize subcutaneous osmotic minipumps to maintain steady-state plasma concentrations above the therapeutic threshold.

FAQ 4: How should I design a multi-day EEG/EMG sleep-wake monitoring study using JNJ-28583867?

To capture the potent suppression of REM sleep and the dose-dependent increase in wakefulness without introducing handling stress artifacts, follow this self-validating protocol:

Protocol 2: Prolonged EEG/EMG Sleep-Wake Monitoring
  • Surgical Implantation: Implant frontoparietal EEG screws and nuchal EMG wire electrodes.

  • Habituation & Baseline (Validation Checkpoint): House animals in recording chambers for 48 hours. Record a full 24-hour baseline. Causality: You must prove the animal has normal circadian REM/NREM cycling before introducing a SERT inhibitor, as baseline stress naturally suppresses REM.

  • Dosing Strategy: Administer JNJ-28583867 (1-3 mg/kg s.c.) at the onset of the light phase (when rodents naturally sleep).

  • Continuous Acquisition: Record vigilance states for 72 hours. Score data in 10-second epochs.

  • Data Analysis: You should observe a near-total suppression of REM sleep for the first 8-10 hours post-dose, mirroring the Cmax​ and initial half-life decay. As the drug clears past the 6.9-hour mark, NREM sleep should gradually normalize.

Troubleshooting Matrix for JNJ-28583867 Assays
ObservationRoot Cause AnalysisCorrective Action
Rapid drop in wakefulness at 12h Drug clearance ( t1/2​ = 6.9h) leads to sub-therapeutic receptor occupancy.Shift to split-dosing (BID) or use continuous subcutaneous infusion.
Loss of REM suppression on Day 3 Potential H3R desensitization or SERT downregulation due to chronic exposure.Implement a 24-48h washout period between testing blocks.
High variability in Tail Suspension Test Inconsistent oral gavage absorption affecting individual Cmax​ levels.Standardize a 4-hour fasting period prior to oral dosing to ensure uniform GI absorption.

References

  • Title: Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor Source: European Journal of Pharmacology (PubMed) URL: [Link]

  • Title: Multiple Targeting Approaches on Histamine H3 Receptor Antagonists Source: Frontiers in Neuroscience (PubMed Central) URL: [Link]

Reference Data & Comparative Studies

Validation

Validation of JNJ-28583867 as a Dual H3 Antagonist and SERT Inhibitor: A Comprehensive Comparison Guide

Major depressive disorder (MDD) treatments, particularly Selective Serotonin Reuptake Inhibitors (SSRIs), successfully elevate mood but frequently burden patients with residual symptoms such as lethargy, hypersomnolence,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Major depressive disorder (MDD) treatments, particularly Selective Serotonin Reuptake Inhibitors (SSRIs), successfully elevate mood but frequently burden patients with residual symptoms such as lethargy, hypersomnolence, and cognitive blunting. While wake-promoting agents like modafinil are sometimes prescribed off-label as adjuncts, polypharmacy introduces complex drug-drug interactions.

JNJ-28583867, a novel tetrahydroisoquinoline derivative, was engineered to resolve this clinical challenge through a single-molecule polypharmacology approach[1]. By acting as both a histamine H3 receptor antagonist and a serotonin transporter (SERT) inhibitor, it simultaneously elevates synaptic serotonin (for mood enhancement) and histamine (for wake-promotion)[2]. This guide objectively compares JNJ-28583867 against standard agents and details the self-validating experimental workflows required to characterize such dual-acting compounds.

Pharmacological Profile & Comparative Analysis

JNJ-28583867 exhibits high in vitro affinity for both the human H3 receptor ( Ki​ = 10.6 nM) and the human SERT ( Ki​ = 3.7 nM)[2]. Crucially, it maintains a 30-fold selectivity for SERT over the norepinephrine (NET) and dopamine (DAT) transporters, minimizing off-target cardiovascular or addictive liabilities[3].

Quantitative Comparison of Binding Affinities

Table 1: In Vitro Binding Affinities ( Ki​ , nM) - JNJ-28583867 vs. Standard Reference Agents

CompoundPrimary Target(s)hH3R ( Ki​ , nM)hSERT ( Ki​ , nM)hNET ( Ki​ , nM)hDAT ( Ki​ , nM)
JNJ-28583867 H3 / SERT10.63.7> 100> 100
Pitolisant H31.5> 10,000> 10,000> 10,000
Fluoxetine SERT> 10,0000.8240> 10,000
Duloxetine SERT / NET> 10,0000.87.5> 1,000

Causality Insight: The structural design of JNJ-28583867 bridges the gap between purely histaminergic wake-promotion (e.g., Pitolisant) and serotonergic mood elevation (e.g., Fluoxetine). By antagonizing presynaptic H3 autoreceptors, the compound disinhibits the release of endogenous histamine. This histaminergic tone directly counters the somnolence typically induced by SERT-mediated serotonin accumulation[4].

Mechanism of Action: Dual Pathway Modulation

The simultaneous modulation of two distinct neurochemical pathways requires a precise balance of target engagement. The diagram below illustrates how JNJ-28583867 triggers parallel signaling cascades to achieve synergistic clinical benefits.

Pathway JNJ JNJ-28583867 (Dual Ligand) H3R Histamine H3 Receptor (Antagonism) JNJ->H3R Ki = 10.6 nM SERT Serotonin Transporter (Inhibition) JNJ->SERT Ki = 3.7 nM Histamine ↑ Synaptic Histamine H3R->Histamine Disinhibition Serotonin ↑ Synaptic Serotonin SERT->Serotonin Reuptake Blockade Wake Wakefulness & Alertness Histamine->Wake Mood Antidepressant Efficacy Serotonin->Mood Wake->Mood Synergistic Clinical Benefit

Dual mechanism of JNJ-28583867 showing H3-mediated wakefulness and SERT-mediated mood elevation.

Experimental Validation Protocols

To rigorously validate a dual-acting compound, researchers must employ self-validating experimental systems that confirm both physical target occupancy and functional downstream neurochemical effects[3].

Protocol A: Ex Vivo Receptor Occupancy Assay

Purpose: To confirm that JNJ-28583867 penetrates the blood-brain barrier and binds to both H3 and SERT targets at pharmacologically relevant in vivo doses.

  • Dosing & Tissue Harvesting: Administer JNJ-28583867 (0.3 - 3 mg/kg s.c.) to Sprague-Dawley rats. Euthanize at 1h post-dose. Rationale: Subcutaneous (s.c.) dosing is utilized in early PD models to avoid the high variability of first-pass hepatic metabolism seen with oral administration, ensuring consistent systemic exposure.

  • Brain Homogenization: Dissect the frontal cortex (for SERT) and cerebral cortex (for H3). Homogenize immediately in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Rationale: Utilizing ice-cold buffer dramatically slows receptor kinetics, preventing the rapid dissociation of the bound unlabelled drug from the receptors during tissue processing.

  • Radioligand Binding: Incubate homogenates with [3H]-citalopram (to measure available SERT) or [3H]-N-alpha-methylhistamine (to measure available H3).

  • Filtration & Scintillation: Terminate the reaction by rapid filtration over GF/B filters. Measure retained radioactivity via liquid scintillation counting. Validation Outcome: JNJ-28583867 achieves >80% occupancy at both H3 and SERT at a dose of 1 mg/kg s.c.[3].

Protocol B: In Vivo Microdialysis for Extracellular Neurotransmitters

Purpose: To functionally validate that target binding translates to increased synaptic 5-HT and histamine in a living system[5].

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the rat frontal cortex. Allow a 48-hour recovery period to allow local neuroinflammation to subside.

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe and perfuse with Artificial Cerebrospinal Fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at 1.5 µL/min. Rationale: aCSF strictly mimics the ionic composition of the brain's extracellular fluid. This prevents osmotic shock to local neurons and ensures that basal neurotransmitter release dynamics remain undisturbed.

  • Baseline & Dosing: Collect fractions every 20 minutes for 2 hours to establish a stable baseline. Administer JNJ-28583867 (0.3 - 3 mg/kg s.c.).

  • HPLC-ECD Analysis: Analyze dialysate fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). Validation Outcome: Significant, dose-dependent increases in cortical 5-HT are observed at doses ≥0.3 mg/kg, persisting for up to 18 hours[3].

Workflow cluster_0 Ex Vivo Occupancy cluster_1 In Vivo Microdialysis Dosing In Vivo Dosing (JNJ-28583867 s.c.) Harvest Tissue Harvest & Homogenization Dosing->Harvest Probe aCSF Perfusion (Frontal Cortex) Dosing->Probe Radioligand Radioligand Binding ([3H]-citalopram) Harvest->Radioligand Scintillation Scintillation Counting Radioligand->Scintillation Collection Dialysate Collection Probe->Collection HPLC HPLC-ECD Analysis Collection->HPLC

Parallel experimental workflows for validating target occupancy and extracellular neurotransmitters.

Behavioral Efficacy and Pharmacokinetics

The ultimate validation of JNJ-28583867 lies in its translation from neurochemical changes to observable behavioral phenotypes[1].

  • Pharmacokinetics: JNJ-28583867 demonstrates a highly favorable pharmacokinetic profile in rats, possessing an oral bioavailability of 32%, a half-life of 6.9 hours, and a Cmax​ of 260 ng/ml following a 10 mg/kg p.o. dose[2].

  • Antidepressant Activity: Validated via the Mouse Tail Suspension Test (TST). Doses of 3–30 mg/kg p.o. significantly reduced immobility time, displaying efficacy comparable to standard SSRIs[3].

  • Wake-Promotion: Continuous EEG recordings in rats showed that 1–3 mg/kg s.c. caused a dose-dependent increase in the time spent awake, mirrored by a potent suppression of NREM and REM sleep from the 1 mg/kg dose onwards[2]. Furthermore, it successfully blocked imetit-induced drinking (an in vivo functional measure of H3 antagonism) at 3–10 mg/kg i.p.[3].

Conclusion

JNJ-28583867 represents a meticulously validated, dual-acting pharmacological tool. By elegantly integrating H3 antagonism and SERT inhibition into a single molecule, it provides a robust template for developing next-generation antidepressants that inherently counteract treatment-induced lethargy, offering a superior therapeutic index compared to traditional SSRI monotherapy.

References
  • Barbier, A. J., et al. (2007). Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor. European Journal of Pharmacology.2

  • Barbier, A. J., et al. (2007). Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor. Ovid.3

  • De Deurwaerdère, P., et al. (2019). From Measuring Serotonin Neurotransmission to Evaluating Serotonin Post-Receptor Signaling Transduction. IntechOpen. 5

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience.4

Sources

Comparative

A Comparative Analysis of JNJ-28583867 and Standard SSRIs for Antidepressant-Like Activity

A Guide for Preclinical Researchers This guide provides a comparative framework for validating the antidepressant-like properties of the novel compound JNJ-28583867 against established Selective Serotonin Reuptake Inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Preclinical Researchers

This guide provides a comparative framework for validating the antidepressant-like properties of the novel compound JNJ-28583867 against established Selective Serotonin Reuptake Inhibitors (SSRIs). As Senior Application Scientists, our goal is to move beyond simple protocol recitation and delve into the strategic rationale behind experimental design, ensuring that the data generated is robust, reproducible, and mechanistically informative.

Introduction: The Evolving Landscape of Antidepressant Discovery

The therapeutic landscape for major depressive disorder has long been dominated by agents that modulate monoaminergic systems. Standard SSRIs, such as fluoxetine, sertraline, and escitalopram, have been the cornerstone of treatment by selectively blocking the serotonin transporter (SERT), thereby increasing synaptic serotonin levels.[1][2][3] While effective for many, a significant patient population experiences only partial response or suffers from residual symptoms like fatigue and cognitive dysfunction. This clinical reality drives the search for novel antidepressants with distinct mechanisms of action.

JNJ-28583867 represents one such evolution, possessing a dual pharmacological profile as both a potent serotonin reuptake inhibitor and a histamine H3 receptor antagonist.[4][5] This guide will dissect the mechanistic distinctions between JNJ-28583867 and standard SSRIs and provide a detailed roadmap for preclinical validation using established behavioral paradigms.

Comparative Mechanism of Action: Beyond SERT Inhibition

The fundamental difference between JNJ-28583867 and standard SSRIs lies in its multi-target engagement. While both inhibit SERT, JNJ-28583867's antagonism of the histamine H3 receptor introduces a complementary pathway for modulating neurotransmitter release.

  • Standard SSRIs (e.g., Fluoxetine, Sertraline, Escitalopram): These drugs exhibit high selectivity for the serotonin transporter (SERT).[6][7][8] By blocking SERT on the presynaptic neuron, they prevent the reuptake of serotonin from the synaptic cleft, leading to an increased concentration and prolonged activity of serotonin at postsynaptic receptors.[1][9][10]

  • JNJ-28583867: This compound combines potent SERT inhibition with histamine H3 receptor antagonism.[4][11]

    • SERT Inhibition: Similar to SSRIs, this action increases synaptic serotonin.

    • H3 Receptor Antagonism: The H3 receptor is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons (e.g., noradrenergic, cholinergic, dopaminergic). By blocking this receptor, JNJ-28583867 disinhibits the release of histamine and other key neurotransmitters, which is hypothesized to contribute to its wake-promoting and potentially pro-cognitive effects.[4][12] This action may address the lethargy and fatigue often seen as residual symptoms in depression.[11]

G cluster_0 Standard SSRI Action cluster_1 JNJ-28583867 Dual Action ssri SSRIs (Fluoxetine, Sertraline) sert1 SERT ssri->sert1 Inhibits serotonin1 Increased Synaptic Serotonin sert1->serotonin1 Leads to serotonin2 Increased Synaptic Serotonin jnj JNJ-28583867 sert2 SERT jnj->sert2 Inhibits h3 Histamine H3 Receptor jnj->h3 Antagonizes sert2->serotonin2 Leads to neurotransmitters Increased Histamine, NE, DA Release h3->neurotransmitters Leads to

Figure 1: Comparative signaling pathways of SSRIs and JNJ-28583867.

Pharmacological Profile Comparison

The binding affinity (Ki) of a compound to its target is a critical measure of its potency. A lower Ki value indicates a higher binding affinity.

CompoundSERT Ki (nM)H3 Receptor Ki (nM)NET Ki (nM)DAT Ki (nM)
JNJ-28583867 3.7[4][5]10.6[4][5]>100[4]>100[4]
Fluoxetine ~1>1000~200~1000
Sertraline ~0.3[13]N/A~40~25
Escitalopram ~1[14]N/A>1000>1000

Note: Ki values for SSRIs are approximate and can vary based on experimental conditions. "N/A" indicates not applicable as a primary mechanism.

This data highlights the potent dual activity of JNJ-28583867 at both SERT and the H3 receptor, while demonstrating its selectivity over the norepinephrine (NET) and dopamine (DAT) transporters.[4] In contrast, standard SSRIs show high selectivity for SERT.[13][14][15]

Validating Antidepressant-Like Activity: A Step-by-Step Guide

The predictive validity of any preclinical study hinges on a well-designed experiment that can reliably detect the effects of clinically effective antidepressants. The Tail Suspension Test (TST) and Forced Swim Test (FST) are the most widely used first-line screening tools for this purpose.[16][17] They are based on the principle that rodents, when placed in an inescapable, moderately stressful situation, will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is robustly decreased by acute administration of most classes of antidepressants.[18]

Experimental Workflow: From Acclimation to Analysis

G acclimate 1. Animal Acclimation (7 days) hab_test 2. Habituation to Test Room (60 min) acclimate->hab_test dosing 3. Compound Administration (Vehicle, SSRI, JNJ-28583867) (30-60 min pre-test) hab_test->dosing behavior 4. Behavioral Test (TST or FST) (6 min duration) dosing->behavior scoring 5. Video Recording & Scoring (Duration of Immobility) behavior->scoring analysis 6. Statistical Analysis (ANOVA with post-hoc tests) scoring->analysis

Figure 2: Standard workflow for in-vivo antidepressant screening.

Protocol 1: The Tail Suspension Test (TST)

The TST is a highly validated and sensitive method for screening potential antidepressants in mice.[19][20] Its primary advantage over the FST is the avoidance of hypothermia as a confounding factor.[19]

Causality Behind the Method: The core principle is that an antidepressant will increase the animal's motivation to engage in escape-directed behavior, thereby reducing the total time spent immobile.[21]

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male mice (e.g., C57BL/6 or CD-1 strain), weighing 20-25g. House them in groups with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow a minimum of one week for acclimation to the housing facility.

    • On the test day, transfer mice to the testing room at least 60 minutes before the experiment begins to allow for habituation.

  • Apparatus:

    • Use a commercially available TST box or construct one that isolates the mice visually from each other. The suspension bar should be approximately 50 cm from the base.[20]

  • Dosing Regimen:

    • Prepare vehicle, a standard SSRI (e.g., Fluoxetine at 10-20 mg/kg), and multiple doses of JNJ-28583867 (e.g., 3, 10, 30 mg/kg, based on literature[11]).

    • Administer the compounds via the appropriate route (e.g., intraperitoneally, i.p., or orally, p.o.) 30-60 minutes prior to testing. The choice of a positive control (the SSRI) is crucial for validating the assay's sensitivity on any given day.

  • Test Procedure:

    • Measure approximately 1 cm from the tip of the mouse's tail.

    • Affix a piece of adhesive tape to this point and fold it over to create a loop.

    • Suspend the mouse by this tape loop from the suspension bar.

    • Immediately start a video recorder and a timer. The test duration is 6 minutes.[20][21]

  • Scoring and Data Analysis:

    • A trained observer, blind to the treatment conditions, should score the videos.

    • Define immobility as the complete absence of movement, except for minor motions required for respiration.[22]

    • Quantify the total duration (in seconds) that the animal spends immobile, typically during the final 4 minutes of the 6-minute test.[22]

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A statistically significant decrease in immobility time indicates antidepressant-like activity.

Protocol 2: The Forced Swim Test (FST)

The FST, also known as the Porsolt test, is another cornerstone of antidepressant screening, applicable to both mice and rats.[23][24]

Causality Behind the Method: Similar to the TST, the FST operates on the premise that antidepressants will prolong active, escape-oriented behaviors (swimming, climbing) and reduce passive floating (immobility).[25]

Step-by-Step Methodology:

  • Animal Preparation:

    • Follow the same acclimation and habituation procedures as for the TST.

  • Apparatus:

    • Use a clear glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter).

    • Fill the cylinder with water (23-25°C) to a depth of 15 cm, making it impossible for the rodent to touch the bottom or escape.[23]

    • The water temperature is critical; deviations can alter behavior and introduce experimental artifacts.[23]

  • Dosing Regimen:

    • Administer compounds as described for the TST.

  • Test Procedure:

    • Gently place the mouse into the cylinder of water.

    • The test duration is 6 minutes. Video record the entire session from the side.[25]

    • After the test, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage for a short period before returning it to its home cage. This is a crucial animal welfare step.

  • Scoring and Data Analysis:

    • Score the duration of immobility during the final 4 minutes of the 6-minute test.[24]

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.[25]

    • Perform statistical analysis as described for the TST.

Expected Outcomes and Comparative Efficacy

Based on existing literature and the mechanisms of action, we can predict the outcomes of these validation studies.

CompoundExpected Effect on ImmobilityReported Effective Dose (Mice)Primary Rationale
Vehicle Baseline ImmobilityN/ANegative Control
Standard SSRI Significant Decrease10-64 mg/kg (i.p.) for Fluoxetine[16]Assay Positive Control (SERT Inhibition)
JNJ-28583867 Significant Decrease3-30 mg/kg (p.o.)[11]Dual SERT Inhibition & H3 Antagonism

JNJ-28583867 is expected to produce a dose-dependent decrease in immobility time in both the TST and FST, consistent with its reported antidepressant-like activity.[11] A direct comparison with a standard SSRI in the same study will allow for a head-to-head evaluation of potency and efficacy in these acute models. The dual mechanism of JNJ-28583867 suggests it may offer a broader spectrum of activity, potentially influencing behaviors not captured by these simple tests, such as those related to wakefulness and cognition.

Figure 3: Logical relationship of JNJ-28583867's dual mechanism to its potential therapeutic benefits.

Conclusion

Validating the antidepressant-like activity of a novel compound like JNJ-28583867 requires more than procedural execution; it demands a clear understanding of its unique pharmacology relative to the established standards. While both JNJ-28583867 and standard SSRIs reduce immobility in predictive behavioral models through SERT inhibition, the additional H3 receptor antagonism of JNJ-28583867 provides a compelling rationale for its potential to address a wider range of depressive symptoms. The experimental framework provided here offers a robust, self-validating system for generating the initial data necessary to support the continued development of this promising next-generation therapeutic.

References

  • Sertraline 50mg film-coated Tablets - Summary of Product Characteristics (SmPC) - (emc).
  • All about escitalopram - Human Health.
  • Fluoxetine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Escitalopram: a unique mechanism of action - PubMed. Available at: [Link]

  • What is the mechanism of Fluoxetine Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Escitalopram Oxalate? - Patsnap Synapse. Available at: [Link]

  • LEXAPRO™ (escitalopram oxalate) TABLETS/ORAL SOLUTION Rx Only - accessdata.fda.gov. Available at: [Link]

  • What is the mechanism of Sertraline Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Sertraline Citrate? - Patsnap Synapse. Available at: [Link]

  • Behavioral Assessment of Antidepressant Activity in Rodents - NCBI - NIH. Available at: [Link]

  • Tail Suspension - Maze Engineers - Conduct Science. Available at: [Link]

  • Factsheet on the forced swim test - Understanding Animal Research. Available at: [Link]

  • Escitalopram - Wikipedia. Available at: [Link]

  • Fluoxetine - Wikipedia. Available at: [Link]

  • How Prozac works: Mechanism of action explained - Medical News Today. Available at: [Link]

  • ZOLOFT - accessdata.fda.gov. Available at: [Link]

  • Sertraline - Wikipedia. Available at: [Link]

  • Fluoxetine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

  • Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Scilit. Available at: [Link]

  • Using tests and models to assess antidepressant-like activity in rodents. Available at: [Link]

  • Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor - Sci-Hub. Available at: [Link]

  • Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed. Available at: [Link]

  • The Tail Suspension Test - PMC - NIH. Available at: [Link]

  • Behavioral Assessment of Antidepressant Activity in Rodents - ResearchGate. Available at: [Link]

  • Anxiety and Depression Tests in Rodents - Charles River Laboratories. Available at: [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. Available at: [Link]

  • Tail Suspension Test for Antidepressant | JoVE Journal. Available at: [Link]

  • NC3Rs position paper - Forced swim test (September 2024). Available at: [Link]

  • The tail suspension test: a new method for screening antidepressants in mice. Available at: [Link]

  • Behavioural despair test - Wikipedia. Available at: [Link]

  • Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor - Ovid. Available at: [Link]

  • Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed. Available at: [Link]

Sources

Validation

A Comparative Pharmacological Guide: JNJ-28583867 vs. Traditional Antidepressants in Monoamine Transport Modulation

Executive Summary & Pharmacological Rationale Traditional antidepressant therapies, particularly Selective Serotonin Reuptake Inhibitors (SSRIs), are highly effective at elevating extracellular serotonin (5-HT) but frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Traditional antidepressant therapies, particularly Selective Serotonin Reuptake Inhibitors (SSRIs), are highly effective at elevating extracellular serotonin (5-HT) but frequently induce lethargy, somnolence, and cognitive blunting. To counteract these side effects, clinical strategies often involve augmenting SSRIs with wake-promoting agents or utilizing Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs). However, direct stoichiometric blockade of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) carries distinct cardiovascular and stimulatory liabilities.1[1]. By fusing these two pharmacophores, JNJ-28583867 achieves robust 5-HT elevation while indirectly modulating dopamine (DA) and norepinephrine (NE) transport networks, offering antidepressant efficacy combined with wake-promotion without requiring direct, high-affinity NET or DAT blockade.

Mechanistic Comparison: Direct Blockade vs. Network Modulation

To understand the superiority and distinction of JNJ-28583867, we must analyze the causality of catecholamine elevation.

  • Traditional SNRIs/NDRIs (e.g., Duloxetine, Bupropion): These compounds physically bind to the orthosteric sites of NET and DAT, directly preventing the reuptake of NE and DA from the synaptic cleft. This direct blockade is highly potent but non-physiological, leading to continuous, unmodulated catecholamine accumulation.

  • JNJ-28583867 (Network Modulation): 2[2].

  • The Causality of DA/NE Elevation: The H3 receptor functions as an inhibitory autoreceptor on histaminergic neurons and a heteroreceptor on non-histaminergic neurons.3[3]. This results in a physiological, "network-driven" catecholamine boost.

G cluster_JNJ JNJ-28583867 (Dual Action) cluster_Trad Traditional SNRIs/NDRIs JNJ JNJ-28583867 H3R H3 Receptor (Antagonism) JNJ->H3R Ki=10.6 nM SERT1 SERT (Inhibition) JNJ->SERT1 Ki=3.7 nM NET_DAT NET & DAT (Direct Blockade) JNJ->NET_DAT Weak Affinity (Ki > 100 nM) Histamine Histamine Release (Cortical Projections) H3R->Histamine Disinhibition Trad Traditional Antidepressants Trad->NET_DAT High Affinity DA_NE Elevated Extracellular DA & NE NET_DAT->DA_NE Reuptake Prevention Histamine->DA_NE Indirect Network Modulation

Fig 1: Network modulation vs. direct transporter blockade in monoamine signaling.

Quantitative Pharmacological Profiling

The following table synthesizes the binding affinities and in vivo extracellular monoamine dynamics of JNJ-28583867 compared to standard pharmacological baselines.4[4].

CompoundPrimary MechanismSERT Affinity (Ki)NET Affinity (Ki)DAT Affinity (Ki)H3 Affinity (Ki)In Vivo Cortical DA/NE Elevation
Fluoxetine SSRI~1.0 nM>1000 nM>1000 nM>1000 nMMinimal
Duloxetine SNRI~0.8 nM~7.5 nM>1000 nM>1000 nMHigh NE, Minimal DA
Bupropion NDRI>1000 nM~526 nM~526 nM>1000 nMHigh DA, High NE
JNJ-28583867 H3 Antagonist + SSRI 3.7 nM 121 nM 102 nM 10.6 nM ~3-fold DA, ~4-fold NE (Indirect)

Data Note: At 3 mg/kg s.c., JNJ-28583867 induces an 8-fold increase in 5-HT (781% of basal), a 4-fold increase in NE (374% of basal), and a 3-fold increase in DA.

Experimental Protocols: Validating Monoamine Dynamics

To rigorously differentiate between direct transporter blockade and indirect network modulation, a dual-methodology validation is required. The following self-validating protocols establish causality by proving that robust in vivo catecholamine elevation occurs despite a lack of potent in vitro transporter blockade.

Protocol A: In Vitro Radioligand Binding Assay (Transporter Affinity)

Objective: To validate direct binding affinities and confirm the absence of stoichiometric NET/DAT blockade by JNJ-28583867. Self-Validation Mechanism: Uses competitive displacement against established, high-affinity radioligands. A lack of displacement at low nanomolar concentrations confirms weak direct affinity.

  • Membrane Preparation: Harvest CHO cells stably expressing human SERT, NET, and DAT. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Radioligand Incubation: Incubate membrane aliquots with specific radioligands: [3H]-citalopram (for SERT), [3H]-nisoxetine (for NET), and [3H]-WIN35428 (for DAT).

  • Compound Titration: Introduce JNJ-28583867 at concentrations ranging from 0.1 nM to 10 μM.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting to calculate IC50 and Ki values via the Cheng-Prusoff equation.

Protocol B: In Vivo Microdialysis with HPLC-ED (Extracellular Dynamics)

Objective: To quantify real-time extracellular monoamine dynamics in the frontal cortex of freely moving subjects. Self-Validation Mechanism: 4[4].

  • Stereotaxic Surgery: Implant a concentric microdialysis probe into the medial prefrontal cortex of male Sprague-Dawley rats under isoflurane anesthesia. Allow 24-48 hours for surgical recovery.

  • Equilibration & Baseline: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at 1.5 μL/min. Collect dialysate samples every 20 minutes for 4 hours prior to dosing to establish a stable baseline.

  • Dosing: Administer JNJ-28583867 subcutaneously (0.1, 0.3, 1.0, or 3.0 mg/kg) or vehicle control.

  • Continuous Sampling: Collect dialysate fractions continuously for up to 18 hours post-administration to capture the full pharmacokinetic/pharmacodynamic profile.

  • HPLC-ED Analysis: 5[5].

Workflow Prep Stereotaxic Surgery Baseline 4h Baseline Collection Prep->Baseline Dosing S.C. Dosing (0.3-3.0 mg/kg) Baseline->Dosing Sampling 18h Dialysate Sampling Dosing->Sampling HPLC HPLC-ED Quantification Sampling->HPLC

Fig 2: In vivo microdialysis and HPLC-ED workflow for monoamine quantification.

Discussion: Clinical and Translational Implications

The pharmacological profile of JNJ-28583867 highlights a critical evolution in drug design.6[6].

Traditional SNRIs/NDRIs force catecholamine elevation through direct transport blockade, which can precipitate adverse autonomic effects. In contrast, JNJ-28583867 utilizes the brain's endogenous histaminergic network to gently elevate cortical DA and NE. This indirect modulation provides a refined therapeutic window—alleviating SSRI-induced lethargy and improving cognitive tone without the overstimulation risks inherent to direct catecholamine transporter inhibitors.

References

  • Title: Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor (Sci-Hub)
  • Title: Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor (PubMed)
  • Title: Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor (Ovid)
  • Title: From Measuring Serotonin Neurotransmission to Evaluating Serotonin Post-Receptor Signaling Transduction Source: IntechOpen URL
  • Source: NIH.gov (PMC)
  • Source: Journal of Medicinal Chemistry (ACS)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-28583867
Reactant of Route 2
Reactant of Route 2
JNJ-28583867
© Copyright 2026 BenchChem. All Rights Reserved.